NBD-14270
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H18F3N5O2S |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C18H18F3N5O2S/c1-9-4-13(12-3-2-10(6-23-12)18(19,20)21)25-15(9)16(28)26-14(5-22)17-24-7-11(8-27)29-17/h2-4,6-7,14,25,27H,5,8,22H2,1H3,(H,26,28)/t14-/m0/s1 |
Clé InChI |
BILBXEUAJZPBIW-AWEZNQCLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
NBD-14270: A Dual-Action HIV-1 Inhibitor Targeting Entry and Reverse Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-14270 is a potent, pyridine-containing small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that exhibits a novel, dual mechanism of action. Initially developed as a virus entry antagonist, it targets the viral envelope glycoprotein gp120, preventing the virus from binding to and entering host cells. Subsequent research has revealed a second critical function: the inhibition of the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into DNA. This dual-action profile makes this compound a compelling candidate for further preclinical and clinical investigation as a next-generation antiretroviral agent. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, antiviral activity, and the experimental protocols used to elucidate its function.
Introduction
The management of HIV-1 infection has been revolutionized by combination antiretroviral therapy (cART), which typically involves a cocktail of drugs targeting different stages of the viral lifecycle. However, the emergence of drug-resistant viral strains necessitates the continued development of new antiretroviral agents with novel mechanisms of action. This compound has emerged from a class of compounds designed to inhibit HIV-1 entry, a critical first step in the infection process. What sets this compound apart is its additional ability to inhibit reverse transcriptase, a well-established and highly validated drug target. This dual functionality offers the potential for increased potency, a higher barrier to resistance, and a simplified treatment regimen.
Mechanism of Action
This compound exerts its anti-HIV-1 effects through two distinct molecular mechanisms:
2.1. Inhibition of HIV-1 Entry
This compound functions as an entry inhibitor by directly binding to the viral envelope glycoprotein gp120.[1][2][3] This interaction prevents the conformational changes in gp120 that are necessary for its binding to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4). By blocking this initial attachment and subsequent fusion of the viral and cellular membranes, this compound effectively prevents the virus from entering the host cell and initiating infection.[4] The binding site for the NBD class of compounds, including this compound, is a conserved cavity on gp120 known as the Phe43 cavity.[1]
2.2. Inhibition of HIV-1 Reverse Transcriptase
In a significant discovery, this compound and related compounds were also found to inhibit the activity of HIV-1 reverse transcriptase (RT).[1] Unlike conventional nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound exhibits a unique inhibitory mechanism. Crystal structure analysis has revealed that these compounds bind to HIV-1 RT in a manner that bridges the dNTP (deoxynucleoside triphosphate) binding site and the NNRTI binding pocket.[1] This novel binding mode disrupts the normal function of the enzyme's polymerase activity, thereby halting the synthesis of viral DNA from the RNA template.
Signaling and Interaction Pathways
The following diagrams illustrate the key molecular interactions and inhibitory pathways of this compound.
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of this compound
| Assay Type | Virus/Cell Line | Parameter | Value | Reference |
| Single-Cycle Infectivity | 50 HIV-1 Env-pseudotyped viruses | IC50 | 180 nM | [3] |
| Single-Cycle Infectivity | TZM-bl Cells | IC50 | 0.16 µM | [3] |
| Antiviral Activity Assay | HIV-1 Wild-Type | EC50 | <200 nM | [1] |
| RT Enzyme Inhibition | HIV-1 RT | IC50 | <5 µM | [1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Parameter | Value | Reference |
| TZM-bl Cells | CC50 | 109.3 µM | [3] |
| U87-CD4-CXCR4 | CC50 | >100 µM | [3] |
| General | CC50 | >100 µM | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
5.1. Single-Cycle Infectivity Assay
This assay is used to determine the concentration of a compound required to inhibit 50% of viral infection in a single round of replication.
-
Cells and Viruses: Human embryonic kidney (HEK) 293T cells are used to produce HIV-1 Env-pseudotyped viruses. These viruses contain a luciferase reporter gene. TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase gene under the control of the HIV-1 LTR promoter, are used as target cells.
-
Procedure:
-
Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the pseudoviruses with the different concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
5.2. Cytotoxicity Assay (MTT or XTT-based)
This assay determines the concentration of a compound that is toxic to 50% of the cells.
-
Cells: TZM-bl cells or other relevant cell lines are used.
-
Procedure:
-
Seed cells in 96-well plates and incubate overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C.
-
Add a tetrazolium salt solution (e.g., MTT or XTT) to each well.
-
Incubate for a few hours to allow viable cells to convert the salt into a colored formazan product.
-
Measure the absorbance of the formazan product using a spectrophotometer.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
-
5.3. HIV-1 Reverse Transcriptase Inhibition Assay
This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.
-
Reagents: Purified recombinant HIV-1 RT, a poly(rA)/oligo(dT) template-primer, radiolabeled or fluorescently labeled dNTPs, and the test compound (this compound).
-
Procedure:
-
Prepare a reaction mixture containing the template-primer, dNTPs (including the labeled one), and HIV-1 RT in a suitable buffer.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a specific time.
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.
-
Conclusion
This compound represents a significant advancement in the field of HIV-1 inhibitor development. Its dual mechanism of action, targeting both viral entry and reverse transcription through novel binding interactions, offers a promising strategy to combat drug resistance and improve therapeutic outcomes. The potent in vitro activity and low cytotoxicity of this compound underscore its potential as a lead compound for the development of new antiretroviral drugs. Further preclinical studies are warranted to fully evaluate its pharmacokinetic properties, in vivo efficacy, and resistance profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to further characterize and develop this and other novel anti-HIV-1 agents.
References
NBD-14270: A Technical Guide to a Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NBD-14270, a potent small-molecule inhibitor of HIV-1 entry. It details the compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. This guide is intended to serve as a resource for researchers in the fields of virology, medicinal chemistry, and pharmacology who are engaged in the discovery and development of novel antiretroviral agents.
Core Mechanism of Action
This compound is a pyridine analogue that potently antagonizes HIV-1 entry into host cells.[1] Its primary mechanism involves binding to the viral envelope glycoprotein gp120, specifically within the Phe43 cavity, a crucial site for the interaction with the host cell receptor, CD4. By occupying this pocket, this compound competitively inhibits the binding of gp120 to CD4, a critical first step in the viral entry cascade.
Interestingly, subsequent research has revealed a dual mechanism of action for this compound. In addition to its role as an entry inhibitor, it also demonstrates inhibitory activity against HIV-1 reverse transcriptase (RT).[2][3][4][5] Structural studies have shown that this compound can bridge the non-nucleoside reverse transcriptase inhibitor (NNRTI) and the nucleoside reverse transcriptase inhibitor (NRTI) binding sites on the enzyme.[2][4][5] This dual-targeting capability makes this compound a particularly interesting candidate for further preclinical development, as it has the potential to combat the virus at two distinct stages of its lifecycle.
Quantitative Data Summary
The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Details | Reference |
| IC50 | 180 nM | Against a panel of 50 HIV-1 Env-pseudotyped viruses | [1] |
| IC50 | 160 nM (0.16 µM) | Single-cycle infectivity assay in TZM-bl cells | [1] |
| EC50 | < 200 nM | Antiviral activity against wild-type HIV-1 | [2][3][4][5] |
| CC50 | > 100 µM | Cytotoxicity in TZM-bl cells | [1] |
| CC50 | 109.3 µM | Cytotoxicity in TZM-bl cells | [1] |
| Selectivity Index (SI) | > 555 | Calculated as CC50 / IC50 |
| Parameter | Value | Assay Details | Reference |
| IC50 | < 5 µM | Enzymatic assay against HIV-1 Reverse Transcriptase | [2][4] |
Note on Binding Affinity: A specific dissociation constant (Kd) for the binding of this compound to gp120 is not publicly available in the reviewed literature. However, studies on structurally related NBD compounds, such as NBD-556, have determined Kd values in the low micromolar range (e.g., 3.7 µM for NBD-556) using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[6] This suggests that this compound likely binds to gp120 with a similar affinity.
Signaling Pathway and Mechanism of Inhibition
The primary mode of action of this compound is the disruption of the initial stages of the HIV-1 lifecycle. The following diagram illustrates the canonical HIV-1 entry pathway and highlights the inhibitory step of this compound.
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120-CD4 binding.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
TZM-bl Cell-Based HIV-1 Entry Assay
This assay is a cornerstone for evaluating the antiviral activity of entry inhibitors. It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5, and contains integrated Tat-responsive luciferase and β-galactosidase reporter genes.
Objective: To quantify the inhibition of HIV-1 entry by this compound.
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped viruses
-
This compound (or other test compounds)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well cell culture plates (clear bottom, white or black walls)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium.
-
Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in growth medium to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.
-
Incubation: In a separate 96-well plate, pre-incubate the serially diluted this compound with the diluted virus for 1 hour at 37°C.
-
Infection: After the pre-incubation, add the virus-compound mixture to the TZM-bl cells. Include virus-only controls (no compound) and cell-only controls (no virus).
-
DEAE-Dextran Addition: Add DEAE-Dextran to each well to a final concentration that enhances viral infectivity (typically 10-20 µg/mL).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the TZM-bl cell-based HIV-1 entry inhibition assay.
Cell-Cell Fusion Assay
This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and co-receptors.
Objective: To assess the inhibition of Env-mediated cell-cell fusion by this compound.
Materials:
-
Effector cells (e.g., HeLa cells) expressing HIV-1 Env and a reporter gene like Tat.
-
Target cells (e.g., TZM-bl cells) expressing CD4, co-receptors, and a Tat-responsive reporter gene (e.g., luciferase).
-
This compound
-
Culture medium and plates.
-
Luciferase assay reagents.
Procedure:
-
Target Cell Plating: Plate target cells (TZM-bl) in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the target cells.
-
Effector Cell Addition: Overlay the effector cells onto the target cells.
-
Co-culture: Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for cell fusion and transactivation of the reporter gene.
-
Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to standard protocols.
-
Data Analysis: Calculate the percentage of fusion inhibition at each compound concentration relative to the no-compound control and determine the IC50 value.
Caption: Workflow for the cell-cell fusion inhibition assay.
gp120 Binding Assay (General Protocol)
Direct binding assays are essential to confirm the physical interaction between this compound and its target, gp120. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are commonly employed.
Objective: To determine the binding affinity (Kd) of this compound to HIV-1 gp120.
Method 1: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of purified, recombinant gp120 in a suitable buffer in the ITC cell. Prepare a solution of this compound in the same buffer in the injection syringe.
-
Titration: Inject small aliquots of the this compound solution into the gp120 solution at a constant temperature.
-
Heat Measurement: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Method 2: Surface Plasmon Resonance (SPR)
-
Surface Preparation: Immobilize either purified gp120 or an anti-gp120 antibody onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized gp120.
-
Data Analysis: Analyze the sensorgrams (plots of response units versus time) to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Structure-Activity Relationship (SAR)
The development of this compound involved the systematic modification of a lead compound, NBD-11021, to improve its antiviral potency, reduce cytotoxicity, and enhance its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A key modification was the replacement of a phenyl ring with a pyridine ring, which led to the synthesis of a series of novel compounds, including this compound. This change resulted in a marked improvement in cytotoxicity and a significantly better selectivity index. Further studies on positional isomers of the thiazole ring in this compound have shown that the original scaffold (Scaffold A) provides the highest potency and selectivity.[3] While a comprehensive table of all analogues and their activities is not publicly available, the published research indicates a focused effort on optimizing the heterocyclic core and its substituents to achieve the desired pharmacological profile.
Conclusion
This compound is a promising HIV-1 entry inhibitor with a dual mechanism of action that also targets reverse transcriptase. Its potent antiviral activity against a broad range of HIV-1 isolates, coupled with low cytotoxicity, makes it an attractive candidate for further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop new and effective therapies to combat HIV-1.
References
- 1. Preclinical Optimization of gp120 Entry Antagonists as anti-HIV-1 Agents with Improved Cytotoxicity and ADME Properties through Rational Design, Synthesis, and Antiviral Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
NBD-14270 gp120 binding site
An In-depth Technical Guide to the NBD-14270 gp120 Binding Site
Introduction
This compound is a potent, small-molecule antagonist of HIV-1 entry, belonging to a class of compounds developed to inhibit the virus's initial interaction with host cells.[1][2] It functions by targeting the viral envelope glycoprotein gp120, a critical component for viral attachment and subsequent fusion. The binding of this compound to gp120 prevents the conformational changes necessary for the virus to engage with the host cell's CD4 receptor, thereby blocking a crucial first step in the viral lifecycle.[3][4] Notably, this compound exhibits a dual mechanism of action, not only antagonizing gp120 but also inhibiting the HIV-1 reverse transcriptase.[3] This technical guide provides a comprehensive overview of the this compound binding site on gp120, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Binding Site and Mechanism of Action
This compound and its analogues target a highly conserved, deep pocket on the surface of gp120 known as the "Phe43 cavity."[3][4][5] This cavity is named for its critical interaction with Phenylalanine 43 of the human CD4 receptor. By occupying this precise location, NBD-series compounds act as CD4 mimetics, effectively competing with and blocking the binding of the actual CD4 receptor.[4]
The binding of this compound to the Phe43 cavity induces significant conformational changes in the gp120 protein, similar to those triggered by CD4 binding.[6][7] However, instead of priming the virus for the next step of entry (co-receptor binding), this interaction prematurely forces the envelope glycoprotein into an unstable, transient state. This state rapidly and irreversibly decays, rendering the virus non-infectious.[6]
Structural studies on related NBD compounds reveal that their chemical scaffold is typically composed of three key regions:
-
Region I: A para-substituted aromatic ring that inserts deep into the Phe43 cavity.[6][8][9]
-
Region III: A heterocyclic ring system that interacts with the vestibule of the cavity.[6][8][9]
The specific modifications in these regions modulate the binding affinity and biological profile of each compound.[8][10]
A remarkable feature of this compound is its dual-inhibitory function. In addition to its role as an entry inhibitor, it has been shown to inhibit HIV-1 reverse transcriptase (RT) activity by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites.[3]
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for this compound, providing a clear comparison of its efficacy and safety profile.
| Parameter | Value | Description | Source |
| IC₅₀ | 180 nM | The half-maximal inhibitory concentration against a panel of 50 HIV-1 Env-pseudotyped viruses. | [1][2] |
| IC₅₀ | 0.16 µM (160 nM) | The half-maximal inhibitory concentration determined in a single-cycle TZM-bl cell assay. | [1] |
| EC₅₀ | <200 nM | The half-maximal effective concentration, indicating potent antiviral activity. | [3] |
| CC₅₀ | >100 µM | The half-maximal cytotoxic concentration, indicating low cytotoxicity and a favorable safety profile. | [1][2][3] |
Experimental Protocols
The characterization of this compound's interaction with gp120 involves a combination of virological, biochemical, and structural biology techniques.
Single-Cycle HIV-1 Infectivity Assay (TZM-bl Assay)
This assay is used to determine the inhibitory concentration (IC₅₀) of antiviral compounds.
-
Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CXCR4, and CCR5. They also contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 Tat promoter.
-
Virus: HIV-1 Env-pseudotyped viruses are generated by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein.
-
Protocol:
-
TZM-bl cells are seeded in 96-well plates.
-
The next day, serial dilutions of this compound are prepared.
-
A standardized amount of the pseudovirus is pre-incubated with the various concentrations of this compound for a set period (e.g., 1 hour) at 37°C.
-
The virus-compound mixture is then added to the TZM-bl cells.
-
After 48 hours of incubation, the cells are lysed.
-
Luciferase activity is measured using a luminometer. The reduction in luciferase expression in the presence of the compound, compared to a no-drug control, reflects the inhibition of viral entry.
-
IC₅₀ values are calculated from the resulting dose-response curves.
-
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to host cells (CC₅₀).
-
Cell Line: U87-CD4-CXCR4 cells or other relevant cell lines.[1]
-
Protocol:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the cells.
-
The plates are incubated for a period that mirrors the duration of the antiviral assay (e.g., 48 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or MTS, or a luminescence-based assay like CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells.
-
CC₅₀ values are calculated from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.
-
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time. While a specific SPR protocol for this compound is not detailed in the provided results, a general methodology for studying NBD-gp120 interactions is as follows.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) is immobilized on the chip and another (the analyte) flows over the surface and binds to it.
-
Protocol:
-
Immobilization: A molecule like the 17b antibody, which binds to a CD4-induced epitope on gp120, is immobilized on a CM5 sensor chip.[6]
-
Binding Measurement: A solution containing the gp120 protein (analyte) is injected over the chip surface in the presence of varying concentrations of the NBD compound.
-
Analysis: The binding of gp120 to the immobilized antibody is measured. An increase in the binding signal in the presence of the NBD compound indicates that the compound induces a conformation in gp120 that is recognized by the antibody.[6] This method can be used to quantify how NBD analogues modulate gp120's conformation and its interactions with other molecules.[6]
-
X-ray Crystallography
This technique provides high-resolution structural information about the binding mode of an inhibitor.
-
Protocol:
-
Protein Expression and Purification: A core version of the HIV-1 gp120 protein is expressed (e.g., in HEK293 cells) and purified.[5][8]
-
Complex Formation: The purified gp120 core is incubated with a molar excess of the NBD compound to form a stable protein-ligand complex.
-
Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.[4][8]
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound.
Caption: HIV-1 entry pathway and its inhibition by this compound.
Caption: Experimental workflow for a single-cycle infectivity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of HIV-1 gp120 envelope glycoprotein in complex with NBD analogues that target the CD4-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Structure-Activity Relationship of NBD-14270: A Technical Guide for HIV-1 Entry Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NBD-14270, a potent small-molecule inhibitor of HIV-1 entry. This compound targets the viral envelope glycoprotein gp120, a critical component in the viral entry process, making it a promising candidate for antiretroviral therapy. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a pyridine analogue that functions as an HIV-1 entry antagonist.[1][2] Its primary mechanism of action involves binding to a conserved hydrophobic pocket on the HIV-1 gp120 glycoprotein, known as the Phe43 cavity. This binding event mimics the interaction of the host cell receptor CD4 with gp120, but instead of triggering the conformational changes necessary for viral fusion, it blocks them, thus preventing the virus from entering the host cell.
Structure-Activity Relationship (SAR)
The chemical structure of this compound, particularly the arrangement of its thiazole ring, is crucial for its antiviral activity. Studies on positional isomers of the thiazole ring have demonstrated that the specific arrangement in this compound (designated as Scaffold A) provides the highest potency and the best selectivity index.[3][4][5]
Quantitative SAR Data
The following table summarizes the available quantitative data for this compound and highlights the importance of the "Scaffold A" configuration.
| Compound | Scaffold | Anti-HIV-1 Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Scaffold A | 180 nM (against 50 HIV-1 Env-pseudotyped viruses)[1][2] | >100 µM[1][2] | >555 |
| 0.16 µM (single-cycle TZM-bl cell assay)[2] | 109.3 µM (TZM-bl cells)[2] | 683 | ||
| Thiazole Isomer 1 | Scaffold B | Less potent than Scaffold A | Data not publicly available | Lower than Scaffold A |
| Thiazole Isomer 2 | Scaffold C | Less potent than Scaffold A | Data not publicly available | Lower than Scaffold A |
Note: Specific IC50 and CC50 values for the less active thiazole isomers (Scaffolds B and C) are not detailed in publicly available literature, which consistently reports their inferior performance relative to Scaffold A.
Experimental Protocols
The characterization of this compound and its analogs involves two key in vitro assays: an anti-HIV-1 activity assay and a cytotoxicity assay.
Anti-HIV-1 Activity Assay (Single-Cycle Infectivity Assay)
This assay quantifies the ability of a compound to inhibit HIV-1 entry into a host cell line.
1. Cell Line:
-
TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and contain a Tat-responsive luciferase reporter gene.
2. Virus:
-
HIV-1 Env-pseudotyped viruses. These are non-replicating viral particles that have the HIV-1 envelope protein (gp120/gp41) on their surface.
3. Procedure: a. TZM-bl cells are seeded in 96-well plates and incubated. b. The compound to be tested (e.g., this compound) is serially diluted and added to the cells. c. A fixed amount of HIV-1 Env-pseudotyped virus is then added to each well. d. The plates are incubated to allow for viral entry. e. After the incubation period, the cells are lysed, and a luciferase substrate is added. f. The luciferase activity, which is proportional to the level of viral entry, is measured using a luminometer. g. The IC50 value (the concentration of the compound that inhibits viral entry by 50%) is calculated from the dose-response curve.
Cytotoxicity Assay
This assay determines the concentration at which a compound becomes toxic to the host cells.
1. Cell Line:
-
TZM-bl cells.
2. Procedure: a. TZM-bl cells are seeded in 96-well plates. b. The compound is serially diluted and added to the cells. c. The plates are incubated for a period comparable to the antiviral assay. d. A reagent to measure cell viability is added to each well (e.g., a tetrazolium salt like MTT or a reagent that measures ATP content). e. The absorbance or luminescence is measured, which correlates with the number of viable cells. f. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.
Visualizations
HIV-1 Entry Signaling Pathway and Inhibition by this compound
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.
Experimental Workflow for SAR Studies of this compound
Caption: Workflow for the synthesis and biological evaluation of this compound analogs.
References
- 1. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NBD-14270: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NBD-14270, a potent HIV-1 entry inhibitor. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.
Chemical Structure and Properties
This compound is a novel pyridine analogue that has demonstrated significant potential as an antagonist of HIV-1 entry.[1][2][3] Its chemical structure is characterized by a central pyrrole ring linked to a trifluoromethyl-substituted pyridine and a thiazole moiety.
Chemical Structure:
Image Source: MedChemExpress
A detailed summary of the physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | N-[(1S)-2-amino-1-[5-(hydroxymethyl)-2-thiazolyl]ethyl]-3-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide | [4] |
| Molecular Formula | C18H18F3N5O2S | [3][4] |
| Molecular Weight | 425.43 g/mol | [1][2][3] |
| CAS Number | 2411819-82-2 | [1][2][3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [4] |
Biological Activity and Mechanism of Action
This compound functions as a potent HIV-1 entry inhibitor by specifically targeting the viral envelope glycoprotein gp120.[1][3] This interaction prevents the conformational changes in gp120 that are necessary for its binding to the host cell's CD4 receptor and subsequent coreceptor engagement, thereby blocking the fusion of the viral and cellular membranes.
The biological activity of this compound has been quantified in cell-based assays, demonstrating its high potency and low cytotoxicity.
| Parameter | Value | Cell Line | Assay Type | Source |
| IC50 | 180 nM | - | 50 HIV-1 Env-pseudotyped viruses | [1][3] |
| IC50 | 0.16 µM | TZM-bl Cells | Single-cycle infectivity assay | [3] |
| CC50 | >100 µM | - | - | [1][3] |
| CC50 | 109.3 µM | TZM-bl Cells | MTS assay | [3] |
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
The entry of HIV-1 into a host cell is a multi-step process. The diagram below illustrates this pathway and the point of inhibition by this compound.
Caption: HIV-1 entry pathway and inhibition by this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the antiviral activity of this compound.
HIV-1 Env-Pseudotyped Virus Neutralization Assay (TZM-bl Reporter Cell Line)
This assay is widely used to determine the inhibitory concentration (IC50) of antiviral compounds that target the HIV-1 entry process.
Objective: To measure the dose-dependent inhibition of HIV-1 Env-pseudotyped virus entry into TZM-bl cells by this compound.
Materials:
-
Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).
-
Viruses: HIV-1 Env-pseudotyped viruses (e.g., produced by co-transfection of 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector).
-
Compound: this compound, dissolved in DMSO.
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, Bright-Glo™ Luciferase Assay System (or equivalent), MTS reagent.
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), luminometer, plate reader.
Methodology:
-
Cell Seeding:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
On the day before the assay, trypsinize the cells and seed them into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in growth medium. Typically, a 2-fold or 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Include a "no drug" control (vehicle control, e.g., DMSO at the same final concentration as the highest drug concentration).
-
-
Infection:
-
On the day of the assay, carefully remove the medium from the TZM-bl cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Immediately add 50 µL of HIV-1 Env-pseudotyped virus (pre-titered to yield a desired level of luciferase activity) to each well.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the 48-hour incubation, remove the culture medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the Bright-Glo™ Luciferase Assay System.
-
Read the luminescence using a luminometer.
-
-
Cytotoxicity Assay (MTS):
-
In a parallel plate, treat the cells with the same serial dilution of this compound but without the virus.
-
After 48 hours, add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no drug" control.
-
Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of viral entry is inhibited).
-
Similarly, calculate the percentage of cytotoxicity and determine the CC50 value (the concentration at which 50% of the cells are killed).
-
Experimental Workflow
The following diagram illustrates the general workflow for the HIV-1 Env-pseudotyped virus neutralization assay.
Caption: Workflow for determining the IC50 of this compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.
References
NBD-14270: A Technical Guide to a Dual-Targeting HIV-1 Entry and Reverse Transcriptase Inhibitor
Introduction
NBD-14270 is a novel, potent small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that has demonstrated a dual mechanism of action, targeting both viral entry and reverse transcription. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rational Design
The development of this compound stemmed from a rational design approach aimed at optimizing the preclinical profile of a series of HIV-1 entry inhibitors targeting the viral envelope glycoprotein gp120.[1] The lead compound series, characterized by a phenyl-1H-pyrrole-carboxamide scaffold, showed potent anti-HIV-1 activity but had limitations in terms of cytotoxicity and in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties, particularly aqueous solubility.[1][2]
The key innovation in the design of this compound was the replacement of the phenyl group in the lead compounds with a pyridine bioisostere.[1][2] This modification was intended to improve physicochemical properties such as solubility and to enhance the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). The synthesis of a series of pyridine-based analogues led to the identification of this compound, which exhibited a significantly improved cytotoxicity profile and better ADME characteristics while maintaining potent antiviral activity.[1][2]
Mechanism of Action
This compound exerts its anti-HIV-1 effect through a dual mechanism of action:
-
Inhibition of Viral Entry: The primary mechanism of this compound is the inhibition of HIV-1 entry into host cells. It binds to a deep, conserved hydrophobic pocket on the gp120 glycoprotein known as the Phe43 cavity.[3][4][5] This cavity is critical for the interaction of gp120 with the host cell's CD4 receptor. By occupying this site, this compound acts as a CD4-mimetic, preventing the conformational changes in gp120 that are necessary for its subsequent binding to the coreceptors (CCR5 or CXCR4) and the fusion of the viral and cellular membranes.[3][4][5]
-
Inhibition of Reverse Transcriptase: Subsequent studies revealed that this compound also possesses inhibitory activity against HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[6][7] Structural and biochemical analyses have shown that this compound and related compounds can bridge the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket and the nucleoside reverse transcriptase inhibitor (NRTI) binding site of the enzyme, thereby inhibiting its polymerase activity.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound
| Parameter | Virus Strain(s) | Cell Line | Value | Reference |
| IC50 | Panel of 50 HIV-1 Env-pseudotyped viruses | TZM-bl | 180 nM (mean) | |
| IC50 | HIV-1 HXB2 (lab-adapted) | TZM-bl | 0.16 µM | |
| CC50 | - | TZM-bl | > 100 µM | |
| CC50 | - | TZM-bl | 109.3 µM | |
| Selectivity Index (SI = CC50/IC50) | HIV-1 HXB2 | TZM-bl | ~683 | Calculated |
Table 2: In Vitro ADME Properties of this compound
| ADME Parameter | Assay | Result | Reference |
| Aqueous Solubility | PBS, pH 7.4 | > 66 µM | [1][2] |
| Caco-2 Permeability (A-B) | Caco-2 cell monolayer | 0.2 x 10⁻⁶ cm/s | [1][2] |
| Metabolic Stability (Human Liver Microsomes) | Incubation with HLM | 85% remaining after 60 min | [1][2] |
| Metabolic Stability (Mouse Liver Microsomes) | Incubation with MLM | 75% remaining after 60 min | [1][2] |
Table 3: HIV-1 Reverse Transcriptase Inhibition
| Parameter | Enzyme | Value | Reference |
| IC50 | HIV-1 Reverse Transcriptase | < 5 µM | [6][7] |
Experimental Protocols
HIV-1 Env-Pseudotyped Virus Entry Assay (TZM-bl Assay)
This assay is used to determine the concentration at which this compound inhibits 50% of viral entry (IC50).
a. Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
HIV-1 Env-pseudotyped viruses (produced by co-transfecting 293T cells with an Env-expressing plasmid and an env-deficient HIV-1 backbone plasmid)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
b. Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the HIV-1 Env-pseudotyped virus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the virus control (no compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay measures the concentration of this compound that causes a 50% reduction in cell viability (CC50).
a. Materials:
-
TZM-bl cells
-
Cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
b. Protocol:
-
Seed TZM-bl cells in a 96-well plate as for the entry assay.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the viral entry assay (e.g., 48 hours).
-
Add the cell viability reagent to the wells and measure the luminescence.
-
Calculate the percentage of cytotoxicity for each concentration relative to the cell control (no compound).
-
Determine the CC50 value from the dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This is a general protocol for a colorimetric RT inhibition assay.
a. Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer
-
Template/primer (e.g., poly(A)/oligo(dT))
-
Biotin-dUTP and dNTP mix
-
This compound stock solution
-
Streptavidin-coated microplates
-
Peroxidase-labeled anti-digoxigenin antibody
-
Peroxidase substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
b. Protocol:
-
Pre-incubate the HIV-1 RT enzyme with various concentrations of this compound.
-
Initiate the reverse transcription reaction by adding the template/primer and dNTP/biotin-dUTP mix.
-
Incubate to allow the synthesis of biotinylated DNA.
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated DNA.
-
Detect the captured DNA using a peroxidase-labeled anti-digoxigenin antibody (if digoxigenin-dUTP is also incorporated) or a similar detection system.
-
Add the peroxidase substrate and measure the absorbance using a microplate reader.
-
Calculate the percentage of RT inhibition and determine the IC50 value.
Visualizations
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
References
- 1. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
NBD-14270: A Pyridine Analogue HIV Inhibitor with a Dual Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-14270 is a potent pyridine analogue that has emerged as a significant inhibitor of Human Immunodeficiency Virus type 1 (HIV-1). This small molecule exhibits a compelling dual mechanism of action, targeting both the viral entry and reverse transcription stages of the HIV-1 lifecycle. Initially developed as an entry antagonist, this compound binds to the viral envelope glycoprotein gp120, preventing the conformational changes necessary for viral fusion with the host cell. Subsequent research has revealed its ability to also inhibit the viral enzyme reverse transcriptase, a critical component for the conversion of viral RNA into DNA. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its evaluation, and its chemical synthesis.
Introduction
The global fight against HIV/AIDS necessitates the continuous development of novel antiretroviral agents that can overcome the challenges of drug resistance and improve treatment regimens. Small molecule inhibitors that target multiple stages of the viral life cycle are of particular interest due to their potential for increased efficacy and a higher barrier to resistance. This compound, a pyridine analogue, represents a promising lead compound in this regard. It was initially identified as a potent HIV-1 entry inhibitor that binds to the gp120 envelope glycoprotein.[1] Further studies have elucidated a secondary mechanism involving the inhibition of HIV-1 reverse transcriptase.[2] This dual functionality makes this compound a compelling subject for further investigation and development in the field of anti-HIV drug discovery.
Mechanism of Action
This compound exerts its anti-HIV-1 activity through a dual-pronged attack on the virus, targeting two critical stages of its replication cycle: viral entry and reverse transcription.
Inhibition of HIV-1 Entry
The primary mechanism of action for this compound is the inhibition of viral entry into the host cell. This process is mediated by the HIV-1 envelope glycoprotein gp120, which binds to the CD4 receptor on the surface of target cells. This binding event triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). The subsequent interaction with the coreceptor leads to further conformational changes in the gp41 transmembrane glycoprotein, ultimately resulting in the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.[3]
This compound acts as a CD4 mimetic, binding to a conserved region on gp120 known as the Phe43 cavity.[2] By occupying this site, this compound prevents the interaction between gp120 and the CD4 receptor, thereby blocking the initial step of viral entry.[3][4] This mechanism effectively neutralizes the virus before it can infect the host cell.
Inhibition of Reverse Transcriptase
In addition to its role as an entry inhibitor, this compound has been shown to inhibit the activity of HIV-1 reverse transcriptase (RT).[2] HIV-1 RT is a viral enzyme responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA, a crucial step for the integration of the viral genetic material into the host cell's genome.
This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric site on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme that disrupts its catalytic activity, thereby preventing the synthesis of viral DNA.[2] Intriguingly, structural studies have suggested that NBD compounds can bridge the dNTP and NNRTI binding sites of the reverse transcriptase.[1]
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Virus | Reference |
| IC50 (gp120 binding) | 180 nM | 50 HIV-1 Env-pseudotyped viruses | [1] |
| IC50 (single-cycle) | 0.16 µM | TZM-bl cells | [1] |
| EC50 (antiviral activity) | <200 nM | HIV-1 wild-type | [2] |
| CC50 (cytotoxicity) | >100 µM | TZM-bl cells, U87-CD4-CXCR4 cells | [1][2] |
| IC50 (RT inhibition) | <5 µM | Enzymatic assay | [1] |
IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of the target activity. EC50 (50% effective concentration): The concentration of the compound that produces 50% of its maximal effect. CC50 (50% cytotoxic concentration): The concentration of the compound that causes the death of 50% of the cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-HIV-1 activity of this compound.
HIV-1 Env-Pseudotyped Virus Neutralization Assay
This assay is used to determine the ability of a compound to inhibit viral entry mediated by the HIV-1 envelope glycoproteins.
Materials:
-
HEK293T cells
-
Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
TZM-bl reporter cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
This compound
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Luciferase assay reagent
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
Neutralization Assay: a. Seed TZM-bl cells in a 96-well plate. b. Prepare serial dilutions of this compound. c. Pre-incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C. d. Add the virus-compound mixture to the TZM-bl cells. e. Incubate for 48 hours at 37°C.
-
Readout: a. Lyse the cells and measure luciferase activity using a luminometer. b. Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.
HIV-1 Mediated Cell-Cell Fusion Inhibition Assay
This assay measures the ability of a compound to block the fusion of HIV-1 infected cells with uninfected target cells.
Materials:
-
Effector cells: HL2/3 cells (HeLa cells expressing HIV-1 Env and Tat)
-
Target cells: TZM-bl cells
-
This compound
-
Cell culture medium
Procedure:
-
Pre-incubate the effector HL2/3 cells with escalating concentrations of this compound for 1 hour.[2]
-
Co-culture the pre-incubated HL2/3 cells with the target TZM-bl cells for 24 hours.[2]
-
Measure the luciferase activity in the cell lysate, which is proportional to the extent of cell-cell fusion.
-
Calculate the IC50 from the dose-response curve.
Reverse Transcriptase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
This compound
-
Reaction buffer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and dNTPs.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Quantify the amount of incorporated labeled dNTP using a scintillation counter or a fluorescence reader.
-
Calculate the IC50 from the dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the evaluation of an anti-HIV-1 inhibitor like this compound.
Synthesis
The synthesis of this compound and its analogues is a multi-step process that has been described in the literature.[2][3] A general retrosynthetic analysis approach is often employed.[2] The core structure typically involves the coupling of a substituted pyridine moiety with a thiazole-containing side chain via an amide linkage. The synthesis allows for the introduction of various substituents to explore structure-activity relationships and optimize the compound's properties.[2][3] A detailed, step-by-step protocol for the synthesis of this compound can be found in the supplementary information of the cited research articles.
Conclusion
This compound is a potent and promising anti-HIV-1 inhibitor with a unique dual mechanism of action. By targeting both viral entry and reverse transcription, it presents a high barrier to the development of viral resistance. Its favorable in vitro activity profile, characterized by low nanomolar to micromolar inhibitory concentrations and low cytotoxicity, makes it an excellent candidate for further preclinical and clinical development. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and optimization of this compound and related pyridine analogues as next-generation antiretroviral therapeutics.
References
- 1. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vitro Anti-HIV-1 Activity of NBD-14270: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-HIV-1 activity of NBD-14270, a novel small-molecule inhibitor. The document details the compound's mechanism of action, summarizes its antiviral potency and cytotoxicity, and provides methodologies for the key experiments used in its evaluation.
Core Concepts: Mechanism of Action
This compound is a potent antagonist of HIV-1 entry.[1][2] Its primary mechanism of action involves binding to the HIV-1 envelope glycoprotein gp120.[1][3] This interaction prevents the conformational changes in gp120 that are necessary for the virus to bind to the host cell's CD4 receptor and subsequent co-receptor (CCR5 or CXCR4) engagement, thereby inhibiting the fusion of the viral and cellular membranes.[3][4]
Interestingly, emerging research suggests a potential dual mechanism of action for this compound and related compounds. In addition to its entry inhibition activity, it has been shown to inhibit the HIV-1 reverse transcriptase (RT) enzyme.[4] This dual activity makes this compound a particularly interesting candidate for further preclinical development.
Quantitative Data Summary
The in vitro anti-HIV-1 activity and cytotoxicity of this compound have been evaluated in various cell-based assays. The following tables summarize the key quantitative data.
Table 1: Anti-HIV-1 Potency of this compound
| Assay Type | Virus Type | Cell Line | IC50 / EC50 | Reference |
| Single-Cycle Assay | 50 HIV-1 Env-pseudotyped viruses | TZM-bl | 180 nM (IC50) | [1][2] |
| Single-Cycle Assay | Not Specified | TZM-bl | 0.16 µM (IC50) | [1] |
| Antiviral Activity | Not Specified | Not Specified | <200 nM (EC50) | [4] |
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Cell Line | CC50 | Reference |
| Cytotoxicity Assay | Not Specified | >100 µM | [1][2][4] |
| Cytotoxicity Assay | TZM-bl | 109.3 µM | [1] |
| Cytotoxicity Assay | U87-CD4-CXCR4 | Non-toxic at tested concentrations | [1] |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the in vitro anti-HIV-1 activity of this compound.
TZM-bl Reporter Gene Assay for HIV-1 Inhibition
This assay is a widely used method to quantify the inhibition of HIV-1 entry. It utilizes TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus or infectious molecular clones
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
DEAE-Dextran
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.
-
Virus Preparation: Dilute the HIV-1 virus stock to a predetermined titer in complete growth medium containing DEAE-Dextran.
-
Infection: Add the diluted virus to the wells containing the serially diluted this compound.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.
Materials:
-
TZM-bl cells (or other relevant cell line)
-
Complete growth medium
-
96-well cell culture plates
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (Promega) or similar
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "no cells" control (background).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Reagent Addition: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro evaluation of this compound.
References
Preclinical Profile of NBD-14270: A Dual-Action HIV-1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NBD-14270 is a novel, potent small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Developed through rational drug design, it represents a significant advancement in a series of compounds targeting viral entry. This compound acts as an entry antagonist by binding to the viral envelope glycoprotein gp120, a critical step in the virus's lifecycle. Furthermore, recent studies have revealed a dual-action mechanism, with the compound also inhibiting the HIV-1 reverse transcriptase enzyme. This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, including its antiviral activity, cytotoxicity, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and the experimental protocols used for its characterization. To date, in vivo efficacy and pharmacokinetic data for this compound have not been reported in the public domain.
Mechanism of Action
This compound exhibits a dual mechanism for inhibiting HIV-1 replication. Its primary and intended mechanism is the inhibition of viral entry. It also possesses a secondary inhibitory function against reverse transcriptase.
HIV-1 Entry Inhibition
This compound is an entry antagonist that binds to the HIV-1 envelope glycoprotein gp120.[1] This binding occurs within a conserved region known as the Phe43 cavity, which is crucial for the interaction of gp120 with the host cell's CD4 receptor. By occupying this cavity, this compound prevents the necessary conformational changes in gp120 that are required for binding to the CD4 receptor and subsequent interaction with the CCR5 or CXCR4 coreceptors. This interference effectively blocks the fusion of the viral and host cell membranes, thus preventing the entry of the viral capsid into the cell.
Reverse Transcriptase Inhibition
In addition to its role as an entry inhibitor, this compound has been shown to inhibit HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. Structural studies have revealed that this compound binds to a site that bridges the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket and the nucleotide-binding site, thereby blocking the polymerase activity of RT.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Antiviral Activity and Cytotoxicity
| Parameter | Assay System | Value | Reference |
| IC50 | Single-cycle assay (TZM-bl cells) vs. HIV-1HXB2 | 0.16 µM | [1] |
| IC50 | Average against 50 HIV-1 Env-pseudotyped viruses | 180 nM (0.18 µM) | [1] |
| CC50 | TZM-bl cells | 109.3 µM | [1] |
| CC50 | General cytotoxicity | >100 µM | [1] |
| Selectivity Index (SI) | Calculated (CC50 / IC50) | ~683 (based on TZM-bl data) | - |
Table 2: In Vitro ADME & Pharmacokinetic Properties
| Parameter | Assay | Result |
| Aqueous Solubility | Kinetic solubility at pH 7.4 | 126.9 µM |
| Plasma Stability | Human Plasma (1 hr) | 99.8% remaining |
| Microsomal Stability | Human Liver Microsomes (1 hr) | 88.0% remaining |
| CYP450 Inhibition | 5-isoform panel (1A2, 2C9, 2C19, 2D6, 3A4) | No significant inhibition |
| hERG Inhibition | Patch clamp assay | IC50 > 30 µM |
| Plasma Protein Binding | Human | 97.4% |
| Caco-2 Permeability | A -> B | 1.8 x 10-6 cm/s |
| Efflux Ratio | B -> A / A -> B | 1.2 |
Note: The data in Table 2 is derived from the primary publication by Curreli et al., 2020. The full paper would be required to ascertain the precise experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Single-Cycle HIV-1 Infectivity Assay (TZM-bl Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of antiviral compounds.
-
Cell Line: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene.
-
Virus: HIV-1 Env-pseudotyped viruses (e.g., HIV-1HXB2).
-
Protocol:
-
TZM-bl cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of this compound are prepared in growth medium.
-
A standardized amount of HIV-1 Env-pseudotyped virus is pre-incubated with the compound dilutions for 1 hour at 37°C.
-
The virus-compound mixture is then added to the TZM-bl cells.
-
DEAE-Dextran is added to enhance viral infectivity.
-
The plates are incubated for 48 hours at 37°C.
-
The medium is removed, and cells are lysed.
-
Luciferase substrate is added, and luminescence is measured using a luminometer.
-
The IC50 value is calculated as the concentration of the compound that reduces luciferase activity by 50% compared to virus-only controls.
-
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to host cells (CC50).
-
Cell Line: TZM-bl cells.
-
Protocol:
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the cells.
-
Plates are incubated for a period that mirrors the infectivity assay (e.g., 48 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
-
In Vitro ADME Assays
-
Microsomal Stability: this compound is incubated with human liver microsomes and NADPH (as a cofactor) over time. The concentration of the compound is measured at various time points by LC-MS/MS to determine its metabolic stability.
-
Plasma Stability: The stability of this compound is assessed by incubating it in human plasma at 37°C. The remaining compound concentration is measured over time.
-
Caco-2 Permeability: The permeability of this compound is evaluated using Caco-2 cell monolayers, which mimic the human intestinal epithelium. The compound is added to either the apical or basolateral side, and its appearance on the opposite side is measured over time to determine the apparent permeability coefficient (Papp) and the efflux ratio.
Formulation for In Vivo Studies
While specific in vivo data for this compound is not available, protocols for formulating the compound for potential animal studies have been published.[1] These formulations aim to solubilize the compound for administration.
-
Protocol 1 (Aqueous): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL.[1]
-
Protocol 2 (Cyclodextrin): 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL.[1]
-
Protocol 3 (Oil): 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL.[1]
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of HIV-1 infection. Its dual mechanism of action, targeting both viral entry and reverse transcription, could present a higher barrier to the development of viral resistance. The compound demonstrates high potency against a broad range of HIV-1 strains in vitro and possesses a favorable cytotoxicity profile, resulting in a high selectivity index. Furthermore, in vitro ADME and pharmacokinetic studies suggest improved drug-like properties over its predecessors, including good aqueous solubility and metabolic stability.
The critical next step in the preclinical development of this compound is the evaluation of its pharmacokinetic profile, safety, and efficacy in relevant animal models of HIV-1 infection. Such studies are essential to determine its potential for advancement into clinical trials. The encouraging preclinical data gathered to date strongly support the continued investigation of this compound and its analogs as potential components of future antiretroviral therapies.
References
Methodological & Application
Application Notes and Protocols for NBD-14270 in TZM-bl Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14270 is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1] As a pyridine analogue, it functions by binding to the viral envelope glycoprotein gp120, a critical component for viral attachment and entry into host cells.[1][2] This interaction blocks the binding of gp120 to the primary host cell receptor, CD4, thereby preventing the conformational changes necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and fusion of the viral and cellular membranes.[2][3][4][5] The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, making it highly susceptible to infection by a wide range of HIV-1 strains.[6][7][8][9] These cells contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR) promoter.[6][7][8] Upon successful HIV-1 entry and Tat protein expression, the LTR promoter is activated, leading to the expression of the reporter genes. The resulting luciferase activity can be quantified by luminescence, providing a sensitive and reproducible measure of viral infection.[6][7][10] The TZM-bl assay is a widely used and validated method for screening and characterizing HIV-1 entry inhibitors.[8][9][11]
Data Presentation
The following tables summarize the quantitative data for this compound activity in TZM-bl cell-based assays.
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound | IC50 | 180 nM | TZM-bl | Single-cycle infectivity with 50 HIV-1 Env-pseudotyped viruses | [1] |
| This compound | IC50 | 0.16 µM | TZM-bl | Single-cycle infectivity | [1] |
| This compound | CC50 | >100 µM | TZM-bl | MTS assay for cytotoxicity | [1] |
| This compound | CC50 | 109.3 µM | TZM-bl | MTS assay for cytotoxicity | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of the drug that is required for 50% inhibition of viral entry. CC50: The half-maximal cytotoxic concentration, representing the concentration of the drug that results in 50% cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of HIV-1 entry and the experimental workflow for the TZM-bl cell-based assay with this compound.
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: Experimental workflow for the TZM-bl assay with this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)[6][7]
-
Compound: this compound
-
HIV-1: Env-pseudotyped viruses or replication-competent HIV-1 strains
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and 50 µg/ml gentamicin[7]
-
DEAE-Dextran: Diethylaminoethyl-Dextran[12]
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System, Promega)[12]
-
Plates: 96-well flat-bottom culture plates (white or black for luminescence reading)[8]
-
Reagents for Cytotoxicity Assay: (e.g., MTS reagent)
Cell Culture
-
Maintain TZM-bl cells in T-75 culture flasks in complete growth medium (DMEM with 10% FBS and gentamicin).[7]
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
Disrupt the cell monolayer using Trypsin-EDTA for passaging and preparing cells for the assay.[7]
TZM-bl Neutralization Assay Protocol
This protocol is adapted from standardized TZM-bl assay procedures.[6][7][10]
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µl of the diluted this compound to triplicate wells. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
Add 50 µl of diluted HIV-1 Env-pseudotyped virus to each well (except for the cell control wells). The amount of virus should be pre-determined by titration to yield a linear range of luminescence.[8] A typical virus inoculum is around 200 TCID50.[7]
-
Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.[7]
-
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in growth medium containing DEAE-dextran. The optimal concentration of DEAE-dextran should be pre-determined to enhance infectivity without causing cytotoxicity, typically around 15-37.5 µg/ml.[7][8]
-
Add 100 µl of the TZM-bl cell suspension (1 x 10^5 cells/ml, resulting in 10,000 cells per well) to all wells of the 96-well plate.[7][8]
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Luminescence Measurement:
-
After the 48-hour incubation, remove 150 µl of the medium from each well.[8]
-
Add 100 µl of luciferase assay reagent to each well.
-
Incubate at room temperature for 2 minutes to allow for cell lysis.[8]
-
Transfer 150 µl of the cell lysate to a 96-well black plate.[8]
-
Immediately measure the luminescence using a luminometer.
-
Cytotoxicity Assay Protocol (MTS Assay)
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µl of growth medium.
-
Incubate for 24 hours at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the medium from the wells and add 100 µl of the compound dilutions to the cells. Include wells with medium only as a control for 100% viability.
-
Incubate for the same duration as the neutralization assay (e.g., 48 hours).
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µl of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Percent Neutralization:
-
Calculate the percent neutralization for each concentration of this compound using the following formula: % Neutralization = 100 × [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] where RLU is the Relative Light Units.
-
-
IC50 Calculation:
-
Plot the percent neutralization against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
-
Percent Cytotoxicity:
-
Calculate the percent cytotoxicity for each concentration of this compound using the following formula: % Cytotoxicity = 100 × [1 - (Abs_compound / Abs_cell_control)] where Abs is the absorbance.
-
-
CC50 Calculation:
-
Plot the percent cytotoxicity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Conclusion
The TZM-bl cell-based assay is a robust and sensitive method for evaluating the anti-HIV-1 activity of entry inhibitors like this compound. These application notes provide a comprehensive guide for researchers to design and execute experiments to characterize the potency and cytotoxicity of this compound and similar compounds. Adherence to standardized protocols is crucial for obtaining reproducible and reliable data in the pursuit of novel HIV-1 therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. hiv.lanl.gov [hiv.lanl.gov]
NBD-14270 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-14270 is a potent and selective small-molecule inhibitor of HIV-1 entry.[1][2] It functions by binding to the viral envelope glycoprotein gp120, thereby preventing the conformational changes required for viral fusion and entry into host cells.[1] This document provides detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo experiments, facilitating its application in antiviral research and drug development.
Physicochemical and Pharmacokinetic Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Anti-HIV-1 Activity) | 180 nM | 50 HIV-1 Env-pseudotyped viruses | [1][2] |
| IC₅₀ (Anti-HIV-1 Activity) | 0.16 µM | Single-cycle (TZM-bl Cells) assay | [1] |
| CC₅₀ (Cytotoxicity) | > 100 µM | U87-CD4-CXCR4 cell line | [1] |
| CC₅₀ (Cytotoxicity) | 109.3 µM | TZM-bl Cells | [1] |
| Molecular Formula | C₁₈H₁₉N₃O₅S | N/A | [2] |
| Molecular Weight | 425.43 g/mol | N/A | [2] |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Solubility
This compound is soluble in various organic solvents and solvent mixtures. The following table provides solubility information for preparing solutions for in vivo administration.
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.88 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.88 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.88 mM) |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Stock Solution Preparation and Storage
For most experimental applications, a concentrated stock solution is prepared in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.25 mg of this compound (MW = 425.43 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder. Using the example above, add 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots under the following conditions:
Store in sealed vials, protected from moisture and light.[1]
Experimental Protocols
In Vitro Cell-Based Assays
This protocol describes the general procedure for preparing working solutions of this compound for use in cell-based assays, such as viral infectivity assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): To ensure accurate final concentrations, it is advisable to prepare intermediate dilutions of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in culture medium.
-
Prepare Final Working Solutions: Serially dilute the intermediate solution or the stock solution directly into the appropriate volume of cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Add to Cells: Add the prepared working solutions to your cell culture plates according to your experimental design.
In Vivo Administration
This protocol provides a method for preparing this compound for in vivo studies, based on a common solvent formulation.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for Preparing a 2.5 mg/mL Solution:
-
Initial Dissolution in DMSO: For a final volume of 1 mL, dissolve 2.5 mg of this compound in 100 µL of DMSO. Mix thoroughly.
-
Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution and mix until uniform.[1]
-
Addition of Tween-80: Add 50 µL of Tween-80 and mix again until the solution is clear.[1]
-
Final Volume Adjustment with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[1]
-
Administration: The resulting clear solution is ready for administration. It is recommended to prepare this working solution fresh on the day of use.[1]
Mechanism of Action and Signaling Pathway
This compound inhibits HIV-1 entry by targeting the viral envelope glycoprotein gp120. The binding of this compound to gp120 prevents the interaction of the virus with the host cell co-receptors (CXCR4 or CCR5), a critical step for viral fusion and subsequent entry into the cell.
Caption: HIV-1 entry pathway and inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro anti-HIV-1 activity of this compound.
Caption: Workflow for in vitro anti-HIV-1 activity assessment.
References
NBD-14270: A Dual-Action Inhibitor for HIV-1 Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
NBD-14270 is a potent, small-molecule antagonist of HIV-1 entry that also exhibits inhibitory activity against HIV-1 reverse transcriptase.[1][2] Its dual mechanism of action makes it a valuable tool compound for investigating multiple stages of the HIV-1 lifecycle. This compound binds to the envelope glycoprotein gp120, mimicking the interaction of the host cell receptor CD4.[1] This binding event is thought to induce conformational changes in gp120, preventing the subsequent steps required for viral fusion and entry into the host cell.[3][4] Additionally, this compound has been shown to inhibit reverse transcriptase by bridging the non-nucleoside reverse transcriptase inhibitor (NNRTI) and nucleoside reverse transcriptase inhibitor (NRTI) binding sites.[1][2] This multifaceted activity, combined with its low cytotoxicity, positions this compound as a critical tool for HIV research and drug development.[1][5]
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds, providing a comparative overview of their antiviral activity and cytotoxicity.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | Assay Type | Virus Strain/Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Single-cycle Infectivity (TZM-bl) | 50 HIV-1 Env-pseudotyped viruses | 0.18 | - | >100 | >555 | [5] |
| This compound | Single-cycle (TZM-bl Cells) | HIV-1 | 0.16 | - | 109.3 | 683 | [5] |
| This compound | Antiviral Activity | HIV-1 wild-type | - | <0.2 | >100 | >500 | [1] |
| This compound | RT Enzyme Inhibition | HIV-1 RT | <5 | - | - | - | [1][2] |
Table 2: Comparative Activity of NBD-series Compounds in Cell-Cell Fusion Assay
| Compound | IC50 (µM) in H9/HIV-1IIIB and MT-2 cell fusion | Reference |
| NBD-556 | ~2.5 - 4.5 | [6] |
| NBD-09027 | ~2.5 - 4.5 (nearly 2-fold improvement over NBD-556) | [6] |
| NBD-11008 | ~2.5 - 4.5 (nearly 2-fold improvement over NBD-556) | [6] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
HIV-1 Env-Pseudovirus Infectivity Assay (TZM-bl cells)
This assay measures the ability of this compound to inhibit viral entry mediated by the HIV-1 envelope glycoprotein. TZM-bl cells are engineered HeLa cells that express CD4, CXCR4, and CCR5 and contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
HIV-1 Env-pseudotyped virus stocks
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics
-
This compound stock solution (in DMSO)
-
DEAE-Dextran
-
Bright-Glo™ Luciferase Assay System (Promega)
-
96-well cell culture plates (white, clear bottom)
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete DMEM.
-
On the day of infection, carefully remove the culture medium from the cells.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with medium and DMSO as a vehicle control.
-
Add 50 µL of HIV-1 Env-pseudotyped virus (at a predetermined optimal dilution) to each well containing the compound.
-
Include control wells with cells and virus only (no compound) and cells only (no virus).
-
Add DEAE-Dextran to a final concentration of 11 µg/mL to all wells to enhance infectivity.[7]
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
After incubation, remove 100 µL of the supernatant from each well.
-
Add 100 µL of Bright-Glo™ reagent to each well.
-
Incubate at room temperature for 2 minutes to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of viral entry for each concentration of this compound relative to the virus control and determine the IC50 value.
Cell-Cell Fusion Inhibition Assay
This assay assesses the ability of this compound to block the fusion between HIV-1 expressing cells and target cells.
Materials:
-
Effector cells: H9 cells chronically infected with HIV-1 (H9/HIV-1IIIB)
-
Target cells: MT-2 cells (expressing CXCR4)
-
Calcein-AM fluorescent dye
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Label the effector H9/HIV-1IIIB cells with Calcein-AM for 30 minutes at 37°C.[6]
-
Wash the labeled effector cells twice with PBS to remove excess dye.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium in a 96-well plate.
-
Add the labeled effector cells and unlabeled target MT-2 cells to the wells at a ratio of 1:10.[6]
-
Incubate the plate for 3 hours at 37°C to allow for cell-cell fusion.[6]
-
Measure the fluorescence intensity using a fluorescence plate reader. The transfer of Calcein from effector to target cells upon fusion results in an increased fluorescence signal.
-
Calculate the percent inhibition of cell-cell fusion for each concentration of this compound relative to the control (no compound) and determine the IC50 value.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RT assay kit (e.g., colorimetric or radioactive)
-
This compound stock solution (in DMSO)
-
Appropriate buffers, templates, primers, and nucleotides as per the kit instructions
-
96-well plates
-
Plate reader (spectrophotometer or scintillation counter)
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound to the reaction mixture containing the template/primer, dNTPs (one of which is labeled if using a radioactive assay), and reaction buffer.
-
Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.
-
Include positive controls (known RT inhibitor like Nevirapine) and negative controls (DMSO vehicle).
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 1 hour).
-
Stop the reaction and process the samples according to the kit instructions to quantify the amount of newly synthesized DNA.
-
Measure the signal (absorbance or radioactivity) using a plate reader.
-
Calculate the percent inhibition of RT activity for each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for NBD-14270: A Tool for Studying HIV-1 gp120 Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14270 is a potent, small-molecule HIV-1 entry inhibitor that targets the viral envelope glycoprotein gp120.[1][2] As a pyridine analogue, it exhibits significant antiviral activity against a broad range of HIV-1 strains by binding to a highly conserved pocket on gp120, known as the Phe43 cavity.[1][3][4] This binding event interferes with the critical conformational changes in gp120 that are necessary for viral entry into host cells, making this compound a valuable tool for studying the intricacies of HIV-1 fusion and for the development of novel antiretroviral therapies.
The HIV-1 entry process is initiated by the binding of gp120 to the host cell receptor, CD4. This interaction triggers a series of conformational rearrangements in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[5] Subsequent binding to the coreceptor induces further structural changes in the gp120-gp41 complex, leading to the insertion of the gp41 fusion peptide into the host cell membrane and ultimately, membrane fusion. This compound and its analogues act as CD4 mimetics, binding to the Phe43 cavity, the same pocket that accommodates the Phe43 residue of CD4.[4][6] By occupying this critical site, this compound can induce or stabilize certain conformations of gp120, thereby preventing the ordered cascade of events required for successful viral entry.
These application notes provide a comprehensive overview of the use of this compound for studying gp120 conformational changes, including detailed protocols for relevant assays and a summary of its biological and biophysical properties.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Assay Type | Virus/Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Single-Cycle Infectivity Assay | 50 HIV-1 Env-pseudotyped viruses | 0.180 | - | - | - | [1] |
| Single-Cycle Infectivity Assay | TZM-bl cells (HIV-1 HXB2) | 0.16 | - | 109.3 | 683.1 | [2] |
| Antiviral Activity | HIV-1 wild-type | - | <0.2 | - | - | [4] |
| Cytotoxicity Assay | U87-CD4-CXCR4 cells | - | - | >100 | - | [2] |
Table 2: Binding Affinity and Thermodynamic Parameters of NBD-series Compounds for gp120
| Compound | Method | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| NBD-556 | ITC | 3.7 | -24.5 | 17.1 | -7.4 | [7] |
| NBD-556 (in presence of 17b mAb) | ITC | 0.5 | -6.5 | - | - | [8] |
| NBD-557 | ITC | Similar to NBD-556 | Similar to NBD-556 | Similar to NBD-556 | Similar to NBD-556 | [7] |
Note: Thermodynamic data for this compound is not currently available in the searched literature; data for the closely related analogue NBD-556 is provided as a reference.
Experimental Protocols
HIV-1 Single-Cycle Infectivity Assay using TZM-bl Reporter Cells
This assay is a cornerstone for evaluating the antiviral potency of this compound by measuring the inhibition of viral entry.
Workflow:
Protocol:
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
The day before the assay, seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 104 cells per well and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
-
Infection:
-
In a separate plate, pre-incubate HIV-1 Env-pseudotyped virus with the serially diluted this compound for 30-60 minutes at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-compound mixture to the wells.
-
Include control wells with virus only (no compound) and cells only (no virus).
-
-
Incubation and Detection:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells using a luciferase lysis buffer.
-
Add luciferase substrate to each well and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from the cell-only control wells.
-
Normalize the luminescence signals to the virus-only control wells (representing 100% infection).
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Cell-Cell Fusion Assay
This assay assesses the ability of this compound to inhibit the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and coreceptors.
Workflow:
Protocol:
-
Cell Preparation:
-
Effector Cells: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the desired HIV-1 Env glycoprotein.
-
Target Cells: Use a cell line that stably expresses CD4 and the appropriate coreceptor (CCR5 or CXCR4) and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR (e.g., TZM-bl cells).
-
-
Assay Procedure:
-
Plate the target cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the target cells.
-
Overlay the effector cells onto the target cells.
-
Incubate the co-culture for a defined period (e.g., 6-8 hours) to allow for cell-cell fusion.
-
-
Detection and Analysis:
-
Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase, or a colorimetric substrate for β-galactosidase).
-
Calculate the percentage of fusion inhibition relative to the control wells without this compound.
-
Biophysical Characterization of this compound Binding to gp120
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to gp120.
Protocol Outline:
-
Immobilize recombinant gp120 onto a sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the mass of this compound binding to gp120.
-
Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to gp120, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Place a solution of purified gp120 in the sample cell of the calorimeter.
-
Titrate a solution of this compound into the gp120 solution in a stepwise manner.
-
Measure the heat released or absorbed during each injection.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Structural Analysis of the this compound-gp120 Complex
a) X-ray Crystallography
Determining the crystal structure of the this compound-gp120 complex provides atomic-level details of the binding interaction.
Protocol Outline:
-
Co-crystallize purified gp120 protein with this compound.
-
Expose the crystals to X-rays and collect diffraction data.
-
Process the diffraction data and solve the three-dimensional structure of the complex.
b) Computational Docking
Molecular modeling can predict the binding mode of this compound within the Phe43 cavity of gp120.
Protocol Outline:
-
Obtain the 3D structure of gp120 (from PDB or homology modeling).
-
Generate a 3D model of this compound.
-
Use docking software (e.g., AutoDock, Glide) to predict the most favorable binding pose of this compound in the Phe43 cavity of gp120.
-
Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein.
Signaling Pathways and Mechanisms of Action
This compound functions by interrupting the HIV-1 entry signaling cascade, which is a series of conformational changes in the gp120/gp41 complex.
References
- 1. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico Analysis of HIV-1 Env-gp120 Reveals Structural Bases for Viral Adaptation in Growth-Restrictive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of HIV-1 gp120 envelope glycoprotein in complex with NBD analogues that target the CD4-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Antiviral Efficacy of NBD-14270 Against HIV-1
Introduction
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the antiviral efficacy of NBD-14270, a potent HIV-1 entry inhibitor. This compound is a pyridine analogue that acts as an antagonist by binding to the HIV-1 envelope glycoprotein gp120, thereby preventing the virus from entering host cells.[1][2] The protocols outlined herein describe methods to determine the compound's 50% inhibitory concentration (IC50), its cytotoxicity (CC50), and its effect on viral load. Adherence to these standardized procedures will ensure reproducible and reliable data for the evaluation of this compound and similar antiviral candidates.
Mechanism of Action: Inhibition of HIV-1 Entry
This compound targets the initial and most critical stage of the HIV-1 lifecycle: entry into the host T-cell. The viral surface protein, gp120, initiates this process by binding to the CD4 receptor on the surface of the host cell.[1][3] This binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[4][5] The subsequent interaction with the coreceptor induces further conformational changes, leading to the insertion of the gp41 fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[3][4] this compound exerts its antiviral activity by binding directly to gp120, effectively blocking its interaction with the CD4 receptor and halting the entire entry cascade.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Workflow Overview
The assessment of this compound's antiviral efficacy follows a structured workflow. It begins with determining the compound's cytotoxicity to establish a therapeutic window. Subsequently, its ability to inhibit viral replication is measured using assays such as the plaque reduction assay. Finally, the reduction in viral genetic material is quantified using quantitative reverse transcription PCR (qRT-PCR).
Caption: Overall experimental workflow for assessing this compound efficacy.
Data Presentation
The quantitative results from the following protocols should be summarized to determine the key efficacy and safety parameters of this compound.
| Parameter | Description | Typical Value for this compound |
| CC50 (µM) | 50% Cytotoxic Concentration. The concentration of the compound that causes a 50% reduction in cell viability. | >100 µM[1] |
| IC50 (µM) | 50% Inhibitory Concentration. The concentration of the compound that inhibits viral replication by 50%. | ~0.18 µM (180 nM)[1] |
| SI | Selectivity Index (CC50 / IC50). A measure of the compound's therapeutic window. Higher values are desirable. | >555 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol determines the concentration of this compound that is toxic to the host cells. This is crucial for distinguishing true antiviral activity from cell death-induced effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
Host cells (e.g., TZM-bl cells or U87-CD4-CXCR4 cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[9]
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control (medium with DMSO vehicle) and a "100% kill" control (e.g., treated with a high concentration of a known cytotoxic agent or lysis buffer).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for 48-72 hours (this should match the duration of the antiviral assay).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[6][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Determination of Antiviral Activity (IC50) using Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the infection and replication of a lytic virus, resulting in a reduction in the number of plaques (zones of cell death).[10][11][12]
Materials:
-
Host cells susceptible to HIV-1 (e.g., U87.CD4 cells expressing CCR5 or CXCR4)[10]
-
HIV-1 virus stock of known titer (Plaque-Forming Units/mL)
-
Complete culture medium
-
This compound stock solution
-
6-well or 12-well plates
-
Semi-solid overlay medium (e.g., culture medium with 0.5% methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.[11][12]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium at concentrations below the determined CC50. In separate tubes, mix each drug dilution with a constant amount of virus (e.g., 100 PFU). Include a "virus control" (virus + medium) and a "cell control" (medium only).
-
Pre-incubation: Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to bind to the virions.[11]
-
Infection: Remove the medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay Application: Gently aspirate the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of progeny virus to adjacent cells.[11][12]
-
Incubation: Incubate the plates for 3-5 days, or until plaques are visible.
-
Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution. After fixation, remove the solution and stain the cell monolayer with crystal violet. Plaques will appear as clear, unstained zones.[11]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Viral Load Quantification by qRT-PCR
This protocol measures the amount of viral RNA in the supernatant of infected cell cultures treated with this compound. It provides a highly sensitive measure of the compound's effect on viral replication.[13][14][15]
Materials:
-
Supernatant from this compound-treated and untreated infected cell cultures (from an experiment similar to the plaque assay but without the overlay)
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
qRT-PCR machine
-
One-step qRT-PCR master mix
-
Primers and probe specific to a conserved region of the HIV-1 genome (e.g., LTR or gag)[14][16]
-
HIV-1 RNA standards of known concentrations for standard curve generation[13][17]
Procedure:
-
Sample Collection: At 48-72 hours post-infection, collect the supernatant from cell cultures treated with various concentrations of this compound and from untreated controls.
-
RNA Extraction: Extract viral RNA from a fixed volume of supernatant (e.g., 140 µL) using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Setup: Prepare the qRT-PCR reaction mix containing the master mix, primers, probe, and extracted RNA. Also, prepare reactions for the RNA standards to generate a standard curve.
-
Thermal Cycling: Run the qRT-PCR protocol on a real-time PCR instrument. The reaction involves reverse transcription of the viral RNA to cDNA, followed by PCR amplification. Fluorescence is measured at each cycle.
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values of the RNA standards against the log of their known concentrations.
-
Use the standard curve to determine the viral RNA copy number in each sample based on its Ct value.
-
Calculate the percentage reduction in viral load for each this compound concentration compared to the untreated virus control. This data can also be used to calculate an IC50 value.
-
Conclusion
The protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound's antiviral efficacy against HIV-1. By systematically determining the cytotoxicity (CC50), viral inhibition (IC50), and impact on viral load, researchers can generate the necessary data to calculate the selectivity index and build a comprehensive profile of the compound's potential as an anti-HIV therapeutic.
References
- 1. The human immunodeficiency virus type 1 (HIV-1) CD4 receptor and its central role in promotion of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. youtube.com [youtube.com]
- 10. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Generation of HIV-1 and Internal Control Transcripts as Standards for an In-House Quantitative Competitive RT-PCR Assay to Determine HIV-1 Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. dna-technology.com [dna-technology.com]
- 16. media.tghn.org [media.tghn.org]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Determining the IC50 of NBD-14270 Against HIV-1 Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBD-14270 is a small molecule antagonist of the human immunodeficiency virus type 1 (HIV-1) entry process. It functions by binding to the viral envelope glycoprotein gp120, a critical component for the virus's attachment to host cells.[1][2][3] Specifically, this compound targets the CD4 binding site on gp120, thereby preventing the initial interaction required for viral entry.[1][3] In addition to its role as an entry inhibitor, this compound has also been shown to inhibit the HIV-1 reverse transcriptase enzyme.[1][4] This dual mechanism of action makes this compound a compound of interest in the development of novel antiretroviral therapies.
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against various HIV-1 strains using a widely accepted and robust luciferase reporter gene assay.
Data Presentation
The antiviral activity of this compound has been quantified against a range of HIV-1 strains. The following table summarizes the reported potency of the compound.
| Compound | Metric | Value | Virus Type(s) | Cell Line | Assay Type | Reference |
| This compound | IC50 | 89 nM | 50 HIV-1 pseudotyped viruses | Not Specified | Not Specified | [2] |
| This compound | EC50 | <200 nM | Wild-type HIV-1 | Not Specified | Antiviral Assay | [1] |
| This compound | CC50 | >100 µM | Not Specified | Not Specified | Cytotoxicity Assay | [1] |
Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are often used interchangeably in antiviral assays to denote the concentration of a drug that inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells. A high CC50 and low IC50/EC50 are desirable, indicating high selectivity for the viral target over the host cell.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a TZM-bl Luciferase Reporter Gene Assay
This protocol describes a single-round infection assay to measure the inhibitory activity of this compound against HIV-1. The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CXCR4, and CCR5, and contains integrated copies of the luciferase and EGFP genes under the control of the HIV-1 LTR promoter.[5][6] Upon viral entry and Tat expression, the LTR is activated, leading to the expression of luciferase, which can be quantified.
Materials:
-
TZM-bl cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
HIV-1 virus stock (e.g., laboratory-adapted strains, clinical isolates, or pseudoviruses)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well flat-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
One day prior to infection, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations for the assay. It is recommended to prepare these dilutions at 2X the final concentration.
-
-
Infection:
-
On the day of the experiment, carefully remove the culture medium from the TZM-bl cells.
-
In a separate plate or tubes, mix 50 µL of the 2X this compound dilutions with 50 µL of HIV-1 virus stock (diluted to a predetermined optimal concentration) containing DEAE-Dextran (final concentration of 10-20 µg/mL).
-
Include control wells:
-
Virus Control: Virus + medium (no compound)
-
Cell Control: Medium only (no virus, no compound)
-
-
Pre-incubate the virus-compound mixture for 1 hour at 37°C.
-
Add 100 µL of the virus-compound mixture to the appropriate wells of the TZM-bl cell plate.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the 48-hour incubation, remove the supernatant from the wells.
-
Lyse the cells by adding the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated as follows: % Inhibition = 100 x [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] where RLU is the Relative Light Units.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a non-linear regression curve (e.g., four-parameter logistic curve).
-
Protocol 2: Cytotoxicity Assay (Optional but Recommended)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
TZM-bl cells
-
Complete DMEM
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate as described in Protocol 1.
-
Compound Addition: Add serial dilutions of this compound to the wells (without virus).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence, absorbance) according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound's antiviral activity against HIV-1. The luciferase-based reporter assay is a sensitive, reproducible, and high-throughput method suitable for determining the IC50 of antiviral compounds.[5][7] By following these detailed procedures, researchers can accurately quantify the inhibitory potential of this compound and contribute to the development of new and effective HIV-1 therapeutics.
References
- 1. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HIV-1抑制剂 | MCE [medchemexpress.cn]
- 3. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting NBD-14270 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NBD-14270 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent HIV-1 entry antagonist.[1] It functions by binding to the HIV-1 envelope glycoprotein gp120, which is crucial for the virus's entry into host cells.[1][2]
Q2: What are the expected IC50 and cytotoxicity (CC50) values for this compound?
This compound exhibits an average IC50 of 180 nM against a panel of 50 HIV-1 Env-pseudotyped viruses.[1] In single-cycle assays using TZM-bl cells, the IC50 is approximately 0.16 µM.[1] The compound demonstrates low cytotoxicity, with a CC50 value greater than 100 µM in TZM-bl cells.[1]
Q3: I am observing precipitation of this compound in my cell culture media. What should I do?
This compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. If precipitation occurs upon dilution, gentle heating and/or sonication can aid dissolution.[1] It is crucial to ensure the final DMSO concentration is not toxic to the cells.
Q4: My anti-HIV-1 activity results with this compound are inconsistent. What are the possible reasons?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the stock solution is stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from moisture and light.[1]
-
Cell Health: The health and passage number of the cell line used (e.g., TZM-bl) can significantly impact assay results. Ensure cells are healthy and within a consistent passage range.
-
Assay Conditions: Variations in incubation times, virus titers, and reagent concentrations can lead to variability. Adhere to a standardized protocol.
-
Pipetting Accuracy: Inaccurate pipetting, especially at low concentrations, can introduce significant errors.
Q5: I am not observing the expected thermal stabilization of my target protein in a Cellular Thermal Shift Assay (CETSA) with this compound. What could be the issue?
Several factors can influence the outcome of a CETSA experiment:[3][4][5]
-
Compound Concentration: The concentration of this compound may be too low to induce a significant thermal shift. A dose-response experiment is recommended to determine the optimal concentration.
-
Heating Conditions: The temperature range and duration of heating are critical. These parameters are protein-specific and may require optimization.[6] A pre-experiment with a temperature gradient is advisable to determine the optimal melting temperature of the target protein.[6]
-
Cell Lysis and Protein Extraction: Incomplete cell lysis or inefficient separation of soluble and aggregated protein fractions can obscure the results. Ensure the lysis buffer and centrifugation steps are optimized for your cell type and target protein.
-
Detection Method: The sensitivity of the detection method (e.g., Western blotting) can affect the results. Ensure the antibody used for detection is specific and provides a strong signal.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 180 nM (average) | - | 50 HIV-1 Env-pseudotyped viruses |
| IC50 | 0.16 µM | TZM-bl | Single-cycle infectivity assay |
| CC50 | >100 µM | TZM-bl | MTS assay |
| CC50 | 109.3 µM | TZM-bl | Single-cycle infectivity assay |
Experimental Protocols
General Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline and may require optimization for your specific target protein and cell line.[3][4][6]
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) and incubate for a specific duration.
-
Heating Step: After treatment, wash the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3-5 minutes).[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble target protein in each sample using a suitable detection method, such as Western blotting or mass spectrometry.[3][4]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
improving NBD-14270 solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of NBD-14270 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent, small-molecule HIV-1 entry inhibitor that functions by binding to the viral envelope glycoprotein gp120.[1] Like many organic small molecules developed for therapeutic purposes, this compound is hydrophobic, leading to poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable biological data.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an antagonist of the HIV-1 gp120 protein. It binds to a conserved cavity on gp120, which is the binding site for the host cell's CD4 receptor.[2][3][4] By occupying this site, this compound prevents the initial attachment of the virus to the CD4+ T cell, a critical first step in the viral entry process. This inhibition of the gp120-CD4 interaction blocks the subsequent conformational changes required for viral fusion and entry into the host cell.[5][6][7]
Q3: What are the initial recommended steps for dissolving this compound?
A3: The initial and most common approach is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous experimental medium. It is crucial to use anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can reduce its solvating power.[8]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A4: This is a common issue known as "salting out," where the rapid change in solvent polarity causes the compound to precipitate. To mitigate this, try serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility but remains non-toxic to your cells, typically at or below 0.1%.[8]
Q5: Are there alternative methods to using DMSO for solubilizing this compound?
A5: Yes, several alternative methods can be employed, often in combination. These include the use of co-solvents, cyclodextrins, and pH modification. Co-solvents like polyethylene glycol (PEG) and surfactants like Tween-80 can be used to create formulations that enhance solubility.[1][9] Cyclodextrins, which are cyclic oligosaccharides, can encapsulate the hydrophobic this compound molecule in their core, increasing its apparent solubility in water.[10][11][12][13] Given that this compound contains a pyridine ring, a weak base, adjusting the pH of the aqueous solution to be more acidic can also improve solubility by protonating the pyridine nitrogen.[14][15]
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient mixing | Vortex the solution vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes. | Increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution. |
| Concentration exceeds solubility limit | Prepare a more dilute stock solution (e.g., if a 10 mM stock is problematic, try 5 mM or 1 mM). | The compound dissolves completely at a lower concentration. |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO.[8] |
| Compound purity/stability issues | Verify the purity and integrity of your this compound sample. | If the compound has degraded, it may result in less soluble byproducts. |
Issue 2: this compound precipitates from the aqueous solution during the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature fluctuations | Ensure your experimental setup maintains a constant temperature. | The compound remains in solution at a stable temperature. |
| Interaction with other components | Evaluate if other components in your media could be causing precipitation. | Identifying and modifying interacting components can prevent precipitation. |
| pH of the medium | Measure the pH of your final solution. For pyridine-containing compounds, a more acidic pH can increase solubility. | Adjusting the pH to be at least two units below the pKa of the pyridine nitrogen may improve solubility.[14] |
| Insufficient co-solvents/surfactants | Increase the concentration of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in your formulation. | The compound remains solubilized due to the enhanced solvating power of the medium. |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for this compound
This protocol is adapted from a known successful method for dissolving this compound.[1]
Objective: To prepare a clear, aqueous solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the following solvents in order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
-
Vortex the mixture until it is a clear, homogenous solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex a final time to ensure complete mixing. The final solution should be clear.
Quantitative Data Summary:
| Solvent System | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.88 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.88 mM) | Clear solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.88 mM) | Clear solution[1] |
Protocol 2: Cyclodextrin-Based Formulation for this compound
Objective: To enhance the aqueous solubility of this compound using a cyclodextrin-based approach.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require some gentle warming and stirring to fully dissolve.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Vortex the mixture thoroughly. The cyclodextrin will form an inclusion complex with this compound, enhancing its solubility in the aqueous medium. The final solution should be clear.
Visualizations
Caption: this compound inhibits HIV-1 entry by binding to gp120.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of HIV-1 gp120 envelope glycoprotein in complex with NBD analogues that target the CD4-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of HIV-1 entry into CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. homework.study.com [homework.study.com]
overcoming NBD-14270 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NBD-14270, a potent HIV-1 entry inhibitor. This guide focuses on understanding and addressing the compound's dual-target activity, which includes inhibition of both HIV-1 gp120 and reverse transcriptase (RT), to help troubleshoot experiments and accurately interpret results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pyridine analogue that potently inhibits HIV-1 entry by binding to the viral envelope glycoprotein gp120.[1] This interaction prevents the conformational changes required for the virus to bind to the host cell's CD4 receptor, thereby blocking viral entry.
Q2: What are the known off-target effects or dual-target activities of this compound?
A2: this compound has been shown to possess a dual-target activity, inhibiting not only gp120 but also HIV-1 reverse transcriptase (RT).[2] It bridges the dNTP and NNRTI binding sites of RT, inhibiting its polymerase activity.[2] This is a critical consideration for researchers aiming to study the specific effects of gp120 inhibition.
Q3: What are the key potency and cytotoxicity values for this compound?
A3: The inhibitory concentrations for this compound can be found in the data table below. It is important to note that the EC50 values in cell-based antiviral assays reflect the combined effect of gp120 and RT inhibition.
Q4: How can I distinguish between the gp120 and RT inhibitory effects of this compound in my experiments?
A4: To dissect the dual-target activity, researchers can employ a combination of biochemical and cell-based assays. For instance, a biochemical RT inhibition assay using purified enzyme can quantify the direct effect on RT, while a gp120-CD4 binding ELISA can measure the impact on the initial stages of viral entry. Cell-based assays using viruses with known resistance mutations to NNRTIs can also help to isolate the gp120 inhibitory effect.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Description | Reference |
| Antiviral Activity (EC50) | <200 nM | HIV-1 HXB2 (single-cycle assay) | Represents the concentration for 50% inhibition of viral replication in cells. This value reflects the combined inhibition of gp120 and RT. | [2] |
| gp120 Inhibition (IC50) | 180 nM | 50 HIV-1 Env-pseudotyped viruses | Concentration for 50% inhibition of viral entry mediated by gp120. | [1] |
| Reverse Transcriptase (RT) Inhibition (IC50) | <5 µM | Purified HIV-1 RT (biochemical assay) | Concentration for 50% inhibition of the enzymatic activity of reverse transcriptase. | [2] |
| Cytotoxicity (CC50) | >100 µM | TZM-bl cells | Concentration at which 50% of the cells are killed, indicating the compound's toxicity. | [1][2] |
Troubleshooting Guides
Issue 1: Unexpectedly high antiviral potency in cell-based assays compared to gp120 binding assays.
-
Possible Cause: The observed antiviral activity is a result of the compound's dual-target action on both gp120 and reverse transcriptase. Cell-based antiviral assays measure the overall inhibition of viral replication, which includes both entry and reverse transcription steps.
-
Troubleshooting Steps:
-
Perform a biochemical RT inhibition assay: This will allow you to quantify the direct inhibitory effect of this compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Use an NNRTI-resistant HIV-1 strain: Conduct your antiviral assay using a viral strain that has known resistance mutations in the NNRTI binding pocket of the reverse transcriptase. A significant reduction in the potency of this compound against the resistant strain would confirm the contribution of RT inhibition to its overall antiviral activity.
-
Compare with a pure gp120 inhibitor: If available, use a well-characterized gp120 inhibitor with no known RT activity as a control in your assays to benchmark the expected level of inhibition from targeting gp120 alone.
-
Issue 2: Difficulty in interpreting structure-activity relationships (SAR) for gp120 inhibition.
-
Possible Cause: Changes in the chemical structure of this compound analogs may independently affect their binding affinities for gp120 and RT. This can confound the interpretation of SAR if only a cell-based antiviral assay is used for screening.
-
Troubleshooting Steps:
-
Decouple the activities with specific assays: For each analog, perform both a gp120-CD4 binding assay (e.g., ELISA) and a biochemical RT inhibition assay. This will provide separate SAR data for each target.
-
Computational modeling: Use molecular docking simulations to predict the binding of your analogs to the crystal structures of both gp120 and RT. This can provide insights into the structural basis for their respective activities and guide the design of more selective inhibitors.
-
Experimental Protocols
Protocol 1: HIV-1 Entry Assay using Pseudotyped Viruses
This assay measures the ability of this compound to inhibit viral entry mediated by the HIV-1 envelope glycoprotein.
-
Cell Seeding: Seed TZM-bl cells (or another suitable cell line expressing CD4, CXCR4, and CCR5) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the medium from the cells and add the diluted this compound. Incubate for 1 hour at 37°C.
-
Infection: Add HIV-1 Env-pseudotyped virus (e.g., luciferase reporter virus) to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Readout: Measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each concentration of this compound relative to the virus control (no compound). Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: Biochemical HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the direct inhibition of the enzymatic activity of purified HIV-1 RT.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a reaction buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Enzyme Addition: Add purified recombinant HIV-1 reverse transcriptase to each well.
-
Initiation of Reaction: Start the reaction by adding dNTPs, including a labeled dNTP (e.g., DIG-dUTP or a radioactive nucleotide).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: Stop the reaction and detect the incorporation of the labeled dNTP into the newly synthesized DNA strand using an appropriate detection method (e.g., anti-DIG antibody conjugated to a reporter enzyme for colorimetric or chemiluminescent detection).
-
Data Analysis: Calculate the percent inhibition of RT activity for each concentration of this compound relative to the enzyme control (no compound). Determine the IC50 value from a dose-response curve.
Protocol 3: Cell Viability (Cytotoxicity) Assay (MTS Assay)
This assay is used to determine the concentration of this compound that is toxic to cells.
-
Cell Seeding: Seed cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as your antiviral assay (e.g., 48 hours).
-
MTS Reagent Addition: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., PES) to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Readout: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration of this compound relative to the cell control (no compound). Determine the CC50 value from a dose-response curve.
Visualizations
Caption: HIV-1 lifecycle stages inhibited by this compound.
Caption: Troubleshooting workflow for this compound dual-target activity.
References
Technical Support Center: Optimizing NBD-14270 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of NBD-14270 in cell culture experiments. This resource includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule HIV-1 entry inhibitor.[1] It functions by binding to the viral envelope glycoprotein gp120, which is crucial for the virus's attachment to the host cell's CD4 receptor. By binding to gp120, this compound prevents the conformational changes necessary for the virus to engage with the CD4 receptor and subsequently the CCR5 or CXCR4 co-receptors, thereby blocking viral entry into the host cell.
Q2: What is a good starting concentration range for this compound in cell culture?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound against a panel of HIV-1 Env-pseudotyped viruses is approximately 180 nM.[1] Therefore, a concentration range bracketing this value is recommended. A broad starting range could be from 1 nM to 10 µM.
Q3: What is the cytotoxic concentration of this compound?
A3: this compound has been shown to have low cytotoxicity. The 50% cytotoxic concentration (CC50) is reported to be greater than 100 µM in TZM-bl cells.[1] This indicates a favorable therapeutic window, as the cytotoxic concentration is significantly higher than its effective inhibitory concentration. However, it is crucial to determine the CC50 in your specific cell line as cytotoxicity can be cell-type dependent.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vitro experiments, it is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. If precipitation occurs upon dilution in aqueous media, gentle warming or sonication may aid in dissolution.[1]
Q5: What cell lines are suitable for experiments with this compound?
A5: Cell lines that are susceptible to HIV-1 infection are suitable for studying the effects of this compound. Commonly used cell lines include TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes for quantifying HIV-1 infection. Other suitable cell lines include those that endogenously or recombinantly express the necessary HIV-1 receptors, such as specific T-cell lines or engineered HeLa or HEK293 cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 | 180 nM | 50 HIV-1 Env-pseudotyped viruses | [1] |
| CC50 | >100 µM | TZM-bl | [1] |
Table 1: Inhibitory and Cytotoxic Concentrations of this compound.
Signaling Pathway
The diagram below illustrates the HIV-1 entry mechanism and the point of inhibition by this compound. This compound binds to the gp120 protein on the surface of HIV-1, preventing its interaction with the CD4 receptor on the host T-cell. This blockage is the critical first step in a cascade of events that leads to viral entry.
Caption: HIV-1 entry pathway and this compound mechanism of action.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting HIV-1 entry in a cell-based assay.
Materials:
-
Target cells (e.g., TZM-bl)
-
Complete cell culture medium
-
HIV-1 (e.g., Env-pseudotyped virus)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates (white, clear-bottom for luminescence assays)
-
Luminescent or colorimetric substrate for reporter gene assay (e.g., luciferase assay reagent)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Include a "no drug" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used in the dilutions).
-
Treatment: Remove the medium from the cells and add the diluted this compound solutions to the respective wells.
-
Infection: Add a pre-titered amount of HIV-1 to each well. The amount of virus should be sufficient to produce a robust signal in the reporter assay without causing significant cell death.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Reporter Gene Assay: Following incubation, perform the reporter gene assay according to the manufacturer's instructions (e.g., luciferase assay).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Normalize the data to the "no drug" control (100% infection) and the "no virus" control (0% infection). Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol is to determine the cytotoxic concentration (CC50) of this compound in your chosen cell line.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates (clear)
-
Cell viability reagent (e.g., MTS, XTT, or resazurin-based)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 48-72 hour incubation period.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be higher than the expected IC50, for example, from 1 µM to 200 µM. Include a "no drug" control and a "vehicle" control.
-
Treatment: Add the diluted this compound solutions to the cells.
-
Incubation: Incubate the plates for the same duration as your planned antiviral experiments (e.g., 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the "no drug" control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium. |
| Low or no inhibitory effect | - this compound concentration is too low- Compound has degraded- Incorrect viral titer | - Test a higher concentration range.- Prepare fresh dilutions from a properly stored stock.- Re-titer the virus to ensure an appropriate infectious dose is used. |
| High cytotoxicity observed at expected therapeutic concentrations | - Cell line is particularly sensitive to the compound- Solvent (DMSO) toxicity- Compound precipitation in the media | - Perform a thorough CC50 determination for your specific cell line.- Ensure the final DMSO concentration is non-toxic (typically <0.5%).- Visually inspect the wells for precipitate. If present, try a different solvent or a lower stock concentration. |
| Compound precipitates in cell culture medium | - Poor solubility of this compound at the working concentration- Interaction with media components | - Prepare fresh dilutions and use immediately.- Gentle warming or sonication of the stock solution before dilution may help.- Consider using a different formulation or a lower final concentration if possible. |
Experimental Workflow
The following diagram outlines the logical workflow for optimizing this compound concentration in your cell culture experiments.
Caption: Workflow for optimizing this compound concentration.
References
NBD-14270 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NBD-14270. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions.[1] It is crucial to store the solutions sealed and protected from moisture and light.[1]
Q2: How should I handle the initial preparation of an this compound stock solution?
A2: this compound is typically provided as a solid. A common practice is to prepare a stock solution in Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared in DMSO.
Q3: What should I do if I observe precipitation or phase separation when preparing my working solution?
A3: If you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to help dissolve the compound completely.[1]
Q4: What is the chemical nature of this compound?
A4: this compound is a pyridine analogue that functions as a potent antagonist for HIV-1 entry.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | Low aqueous solubility of this compound. | Increase the percentage of organic co-solvent (e.g., DMSO) if your experimental system allows. Be mindful of the final DMSO concentration as it can affect cell viability.Utilize one of the recommended in vivo formulation protocols which use solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1]Use sonication to aid dissolution. |
| Loss of compound activity over time in prepared solutions | Degradation of the compound due to improper storage. | Ensure stock solutions are stored at the correct temperature (-80°C for long-term, -20°C for short-term) and protected from light and moisture.[1]Prepare fresh working solutions from a frozen stock solution for each experiment.Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use to minimize degradation. |
| Inconsistent experimental results | Inaccurate concentration of the working solution due to incomplete dissolution. | Visually inspect your solution to ensure it is clear and free of precipitates before use.If solids are present, use gentle heating or sonication to ensure complete dissolution.[1]Validate the concentration of your stock solution using an appropriate analytical method if possible. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Storage Period | Important Considerations |
| -80°C | Up to 6 months | Sealed, away from moisture and light. Recommended for long-term storage. |
| -20°C | Up to 1 month | Sealed, away from moisture and light. Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies (with PEG300 and Tween-80)[1]
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.88 mM).
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, combine the solvents in the following order:
-
10% DMSO (e.g., 100 µL of the 25 mg/mL stock)
-
40% PEG300 (400 µL)
-
5% Tween-80 (50 µL)
-
45% Saline (450 µL)
-
-
Mix thoroughly after the addition of each solvent.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (with SBE-β-CD)[1]
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.88 mM).
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Combine the solvents in the following order:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies (with Corn Oil)[1]
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.88 mM).
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Combine the solvents in the following order:
-
10% DMSO
-
90% Corn Oil
-
-
Mix thoroughly until a clear solution is formed.
Visualizations
References
Technical Support Center: Troubleshooting NBD-14270 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NBD-14270, a potent HIV-1 entry inhibitor. This guide is intended for researchers, scientists, and drug development professionals who may encounter lower-than-expected potency in their experiments.
Troubleshooting Guide: Addressing Low Potency of this compound
This guide is designed to help you identify and resolve common issues that may lead to reduced efficacy of this compound in your assays.
| Potential Problem | Possible Cause | Recommended Solution |
| 1. Compound Inactivity or Reduced Potency | Improper Storage: this compound may have degraded due to incorrect storage conditions. | Store the compound as a solid at -20°C for short-term storage or -80°C for long-term storage, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration. | This compound is soluble in DMSO.[1] If precipitation is observed in your stock solution or assay medium, gentle warming or sonication may be used to aid dissolution.[1] Prepare fresh dilutions from the stock solution for each experiment. | |
| Incorrect Concentration Calculation: Errors in calculating the final concentration of this compound in the assay. | Double-check all calculations for dilutions. Use a calibrated pipette and ensure accurate volume transfers. | |
| 2. Inconsistent or Non-reproducible Results | Cell Line Variability: Different cell lines may have varying levels of CD4 and co-receptor (CXCR4/CCR5) expression, affecting viral entry and inhibitor potency. | Use a consistent and well-characterized cell line, such as TZM-bl cells, which are engineered to express high levels of CD4, CCR5, and CXCR4.[2][3] Regularly check cell health and passage number. |
| Viral Stock Variability: The titer and infectivity of your HIV-1 pseudovirus stock may vary between preparations. | Prepare a large, quality-controlled batch of pseudovirus and titer it accurately. Aliquot and store at -80°C to ensure consistency across experiments. | |
| Serum Protein Binding: Components in the serum of the cell culture medium may bind to this compound, reducing its effective concentration. | The effect of serum concentration on the IC50 of compounds has been documented.[4] If you suspect serum interference, you can try reducing the serum concentration in your assay medium, but be mindful of cell health. | |
| 3. Assay-Specific Issues (e.g., TZM-bl assay) | Suboptimal Assay Conditions: Incorrect cell density, virus inoculum, or incubation times can affect the assay window and inhibitor performance. | Follow a validated protocol for the TZM-bl assay.[2][3][5][6] Optimize cell seeding density and virus input to achieve a robust signal-to-background ratio. |
| Reagent Quality: Degradation of critical reagents like DEAE-Dextran (used to enhance virus infectivity) or the luciferase substrate can lead to poor results. | Use fresh, high-quality reagents and prepare them according to the manufacturer's instructions.[7] | |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and metabolism, impacting assay results. | Regularly test your cell cultures for mycoplasma contamination. | |
| 4. Unexpected High IC50 Values | HIV-1 Strain Resistance: The specific HIV-1 envelope variant used may have reduced sensitivity to this compound. | Test this compound against a panel of different HIV-1 Env-pseudotyped viruses to determine its activity spectrum. While this compound is reported to be broadly potent, variations can occur.[1] |
| Structure-Activity Relationship: The specific chemical structure of the this compound analog being used. | Positional isomers of the thiazole ring in this compound have been shown to affect antiviral potency.[8] Ensure you are using the correct and pure form of the compound. |
Quantitative Data Summary
The following table summarizes the reported potency and cytotoxicity of this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| HIV-1 Env-pseudotyped virus panel (50 strains) | TZM-bl | IC50 | 180 nM | [1] |
| Single-cycle infectivity assay | TZM-bl | IC50 | 0.16 µM | [1] |
| Cytotoxicity Assay | TZM-bl | CC50 | >100 µM | [1] |
| Cytotoxicity Assay | TZM-bl | CC50 | 109.3 µM | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an HIV-1 entry inhibitor. It acts by binding to the viral envelope glycoprotein gp120, which is crucial for the virus's attachment to the host cell's CD4 receptor.[1] By binding to gp120, this compound prevents the conformational changes required for viral entry into the host cell.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in your assay medium. To aid dissolution, you can use gentle heating or sonication if precipitation occurs.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the solid compound should be stored at -80°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.[1]
Q4: I am still observing low potency after following the troubleshooting guide. What else can I do?
A4: If you continue to experience issues, consider the following:
-
Verify the compound's identity and purity: If possible, verify the chemical identity and purity of your this compound sample using analytical methods like HPLC or mass spectrometry.
-
Consult the original literature: Carefully review the experimental details in the primary publications describing the activity of this compound to ensure your assay conditions are comparable.
-
Test a positive control: Include a well-characterized HIV-1 entry inhibitor with a similar mechanism of action in your experiments to validate your assay system.
Key Experimental Protocol: TZM-bl Based HIV-1 Neutralization Assay
This protocol is a generalized procedure for assessing the potency of this compound using TZM-bl cells and HIV-1 Env-pseudotyped viruses.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 Env-pseudotyped virus stock (titered)
-
This compound stock solution (in DMSO)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete growth medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
-
Neutralization Reaction:
-
Add the diluted this compound to the wells containing the TZM-bl cells.
-
Prepare a virus-medium mixture containing the appropriate amount of HIV-1 pseudovirus and DEAE-Dextran.
-
Add the virus mixture to the wells. Include "virus only" controls (no inhibitor) and "cells only" controls (no virus).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Remove the culture medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each this compound concentration relative to the "virus only" control.
-
Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of HIV-1 Entry
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Workflow for TZM-bl Assay
Caption: Workflow of the TZM-bl based HIV-1 neutralization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBD-14270 Experimental Protocols and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NBD-14270, a potent HIV-1 entry inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent HIV-1 entry antagonist.[1][2] It functions by binding to the HIV-1 envelope glycoprotein gp120, thereby preventing the virus from attaching to and entering host cells.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1][2] It is advisable to avoid repeated freeze-thaw cycles.
Q3: What are the typical IC50 and CC50 values for this compound?
A3: The IC50 (half-maximal inhibitory concentration) for this compound is approximately 180 nM against a panel of 50 HIV-1 Env-pseudotyped viruses.[1][2] The CC50 (half-maximal cytotoxic concentration) is greater than 100 µM, indicating low cytotoxicity.[1][2] In a single-cycle TZM-bl cell assay, an IC50 of 0.16 µM and a CC50 of 109.3 µM have been reported.[1]
Troubleshooting Guides
Issue 1: High Variability in Antiviral Assay Results
High variability in IC50 values between experiments can be a significant concern. The following are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Density | Ensure a consistent number of cells are seeded in each well. Low cell density can make cells more susceptible to viral infection and compound toxicity. Perform cell counts before seeding and optimize seeding density for your specific cell line. |
| Variable Virus Inoculum | The amount of virus used can significantly impact the outcome. Titer the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI). |
| Compound Solubility and Aggregation | This compound is hydrophobic and may precipitate in aqueous cell culture media, leading to inconsistent concentrations.[4][5][6][7] Prepare a high-concentration stock solution in 100% DMSO and then dilute it in pre-warmed cell culture medium. Visually inspect for any precipitation after dilution. Sonication may aid dissolution if precipitation occurs.[1] |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in your protocol for compound treatment and virus infection. |
| Serum Protein Interference | Components in fetal bovine serum (FBS) can sometimes interact with test compounds.[8][9][10][11] While the direct impact on this compound is not documented, it is a possibility. If variability persists, consider reducing the serum concentration during the compound incubation period, ensuring cell viability is not compromised. |
Issue 2: Higher Than Expected Cytotoxicity
If you observe significant cell death at concentrations where this compound should be non-toxic, consider the following:
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture wells is at a non-toxic level, typically below 0.5%. Always include a vehicle control (media with the same concentration of DMSO but no this compound) to assess solvent toxicity.[12] |
| Compound Precipitation | As mentioned, this compound precipitation can lead to localized high concentrations, causing cell death. Ensure complete solubilization of the compound. |
| Contamination | Verify the purity of your this compound stock. Contaminants can induce cytotoxicity. Also, check cell cultures for any signs of microbial contamination. |
| Incorrect Assay for Cytotoxicity Measurement | Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity).[12] Conflicting results between assays can occur. It is recommended to use orthogonal methods to confirm cytotoxicity. |
| Low Cell Seeding Density | Cells at a lower confluence can be more sensitive to chemical insults.[12] Ensure you are using an optimal cell seeding density. |
Data Presentation
Table 1: this compound Activity and Cytotoxicity
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 180 nM | Panel of 50 HIV-1 Env-pseudotyped viruses | [1][2] |
| IC50 | 0.16 µM | Single-cycle TZM-bl cell assay | [1] |
| CC50 | >100 µM | Not specified | [1][2] |
| CC50 | 109.3 µM | TZM-bl cells, 3-day incubation (MTS assay) | [1] |
Experimental Protocols
1. HIV-1 Pseudovirus Neutralization Assay (General Protocol)
This protocol is a generalized procedure based on common practices for HIV-1 entry inhibitor testing.
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound from a DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Compound Incubation: Add the diluted this compound to the cells and incubate for 1-2 hours.
-
Virus Addition: Add a standardized amount of HIV-1 pseudovirus to each well.
-
Infection: Incubate the plates for 48 hours to allow for viral entry and reporter gene expression.
-
Readout: Measure the reporter gene activity (e.g., luciferase or beta-galactosidase) according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
2. Cytotoxicity Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert MTS to formazan.
-
Readout: Measure the absorbance of the formazan product at the appropriate wavelength.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation and dispersion of small hydrophobic particles in aqueous electrolyte solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial stages of aggregation in aqueous solutions of ionic liquids: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salt effect on the aggregation behavior of 1-decyl-3-methylimidazolium bromide in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggregation behavior of bile salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel approach to remove interference of therapeutic monoclonal antibody with serum protein electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Approach to Remove Interference of Therapeutic Monoclonal Antibody with Serum Protein Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding the interference: How therapeutic monoclonal antibodies challenge serum protein electrophoresis and immunofixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NBD-14270 and Other HIV-1 Entry Inhibitors for Researchers
This guide provides a detailed, data-driven comparison of the novel HIV-1 entry inhibitor, NBD-14270, with other established and investigational entry inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antiviral potency, cytotoxicity, and the experimental protocols used for their evaluation.
Introduction to HIV-1 Entry Inhibition
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a multi-step process that presents several attractive targets for antiretroviral therapy. This process begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This binding induces conformational changes in gp120, enabling it to interact with a co-receptor, either CCR5 or CXCR4. This co-receptor binding triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
HIV-1 entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages. They are broadly categorized into:
-
Attachment Inhibitors: These agents prevent the initial binding of gp120 to the CD4 receptor.
-
Post-Attachment Inhibitors: These molecules bind to the CD4 receptor after gp120 attachment, preventing the conformational changes necessary for co-receptor binding.
-
Co-receptor Antagonists: These inhibitors block the interaction of gp120 with the CCR5 or CXCR4 co-receptors.
-
Fusion Inhibitors: These compounds interfere with the conformational changes in gp41 that are essential for membrane fusion.
This guide focuses on comparing this compound, a small molecule gp120-targeted inhibitor, with other key representatives from each class of entry inhibitors.
Comparative Performance of HIV-1 Entry Inhibitors
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound and other selected HIV-1 entry inhibitors. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, viral strains, and specific assay protocols.
Table 1: In Vitro Antiviral Activity of HIV-1 Entry Inhibitors
| Inhibitor | Class | Target | IC50 / EC50 | Cell Line / Assay | Viral Strain(s) | Citation(s) |
| This compound | Attachment Inhibitor | gp120 | IC50: 180 nM | TZM-bl cells | Panel of 50 HIV-1 Env-pseudotyped viruses | [1] |
| IC50: 0.16 µM | TZM-bl cells | Single-cycle assay | [1] | |||
| BMS-378806 | Attachment Inhibitor | gp120 | EC50: 0.85-26.5 nM | Virus-specific | Various HIV-1 strains | [2] |
| IC50: ~100 nM | ELISA | gp120/CD4 binding | ||||
| Ibalizumab | Post-Attachment Inhibitor | CD4 | Median EC50: 0.08 µg/mL | PhenoSense™ Entry assay | 82 clinical isolates (R5-tropic) | [3] |
| Median EC50: 0.09 µg/mL | PhenoSense™ Entry assay | 29 clinical isolates (DM-tropic) | [3] | |||
| Median IC50: 0.027 µg/mL | PBMC assay | 16 HIV-2 primary isolates | [4] | |||
| Maraviroc | Co-receptor Antagonist | CCR5 | IC50: 3.3 nM (vs. MIP-1α) | Radioligand binding | N/A | [5] |
| IC50: 7.2 nM (vs. MIP-1β) | Radioligand binding | N/A | [5] | |||
| Ki: 0.18 ± 0.02 nM | Nonequilibrium binding | N/A | [6] | |||
| AMD3100 (Plerixafor) | Co-receptor Antagonist | CXCR4 | IC50: 651 ± 37 nM | CCRF-CEM T-cells | SDF-1/CXCL12 ligand binding | [7] |
| IC50: 12 nM | Competitive binding assay | N/A | [8] | |||
| Enfuvirtide (T-20) | Fusion Inhibitor | gp41 | IC50: 36 nM | N/A | N/A | [9] |
| IC50: 24.17 nM | Cell-cell fusion assay | HIV-1 IIIB/LAI | [10] |
Table 2: In Vitro Cytotoxicity of HIV-1 Entry Inhibitors
| Inhibitor | CC50 | Cell Line | Assay | Citation(s) |
| This compound | >100 µM | TZM-bl cells | MTT Assay | [1] |
| 109.3 µM | TZM-bl cells | Single-cycle assay | [1] | |
| BMS-378806 | >225 µM | 14 cell types | Not specified | [11] |
| >300 µM | MT-2 cells | Not specified | ||
| Ibalizumab | Not explicitly reported, generally low for mAbs | N/A | N/A | [3] |
| Maraviroc | Not specified in provided results | N/A | N/A | |
| AMD3100 (Plerixafor) | Not specified in provided results | N/A | N/A | |
| Enfuvirtide (T-20) | >100 µM | Not specified | Not specified | [10] |
Mechanisms of Action and Signaling Pathways
The following diagram illustrates the HIV-1 entry process and the points of intervention for the discussed inhibitors.
Caption: HIV-1 entry pathway and targets of various inhibitors.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Single-Round HIV-1 Infectivity Assay (TZM-bl Assay)
This assay is widely used to determine the antiviral activity (IC50 or EC50) of compounds against HIV-1.[12][13][14]
Objective: To quantify the inhibition of a single round of HIV-1 infection by a test compound.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4. They also contain integrated reporter genes for firefly luciferase under the control of the HIV-1 long-terminal repeat (LTR) promoter. Upon successful HIV-1 entry and Tat protein expression, the luciferase gene is activated, leading to light emission that can be quantified.
Materials:
-
TZM-bl cells
-
Env-pseudotyped HIV-1 viruses
-
Complete growth medium (DMEM supplemented with FBS, antibiotics)
-
DEAE-Dextran solution
-
96-well cell culture plates (clear bottom, black or white walls for luminescence reading)
-
Luciferase assay reagent (e.g., Bright-Glo™, Britelite™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of the test compound in complete growth medium.
-
Infection:
-
To the wells containing cells, add 50 µL of the diluted compound.
-
Add 50 µL of Env-pseudotyped virus (previously titrated to yield a desired level of luciferase activity).
-
Include control wells with virus only (no compound) and cells only (no virus).
-
DEAE-Dextran can be added to the medium to enhance infectivity.[12]
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Remove the culture medium.
-
Add luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
After a short incubation at room temperature, measure the luminescence using a luminometer.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by determining the compound concentration that results in a 50% reduction in luciferase activity compared to the virus control.
Cell-Cell Fusion Assay
This assay measures the ability of a compound to inhibit the fusion of HIV-1 envelope-expressing cells with CD4- and co-receptor-expressing target cells.[2][6][9][15][16][17]
Objective: To quantify the inhibition of HIV-1 Env-mediated cell-cell fusion.
Principle: This can be measured using various methods, including dye transfer or reporter gene activation. In a reporter gene-based assay, one cell line expresses the HIV-1 envelope, and another target cell line expresses CD4, a co-receptor, and a reporter gene (e.g., luciferase) under the control of a promoter that can be activated by a protein from the effector cell line (e.g., Tat). Fusion of the two cell types leads to the activation of the reporter gene.
Materials:
-
Effector cell line (e.g., 293T) expressing HIV-1 Env and Tat.
-
Target cell line (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and an LTR-driven luciferase reporter gene.
-
Complete growth medium.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Preparation: Culture effector and target cells separately.
-
Compound Incubation: Plate the target cells in a 96-well plate. Add serial dilutions of the test compound and incubate for a short period.
-
Co-culture: Add the effector cells to the wells containing the target cells and the compound.
-
Incubation: Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for cell fusion.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity as described in the single-round infectivity assay.
-
Data Analysis: The IC50 for cell-cell fusion inhibition is the compound concentration that reduces luciferase activity by 50% compared to the co-culture control without any inhibitor.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxicity (CC50) of a compound by measuring cell metabolic activity.[11][18][19][20][21][22]
Objective: To determine the concentration of a compound that reduces the viability of cells by 50%.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., TZM-bl, PBMCs).
-
Complete growth medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidic isopropanol or DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with cells only (no compound).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is the compound concentration that reduces the absorbance by 50% compared to the untreated cell control.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the evaluation of a novel HIV-1 entry inhibitor.
Caption: A typical experimental workflow for evaluating HIV-1 entry inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ibalizumab shows in-vitro activity against group A and group B HIV-2 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. International Technology Transfer of a GCLP-Compliant HIV-1 Neutralizing Antibody Assay for Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualizing fusion of pseudotyped HIV-1 particles in real time by live cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New AMD3100 derivatives for CXCR4 chemokine receptor targeted molecular imaging studies: synthesis, anti-HIV-1 evaluation and binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. researchgate.net [researchgate.net]
- 22. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Novel HIV-1 Entry Inhibitors: NBD-14270 and Maraviroc
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, HIV-1 entry inhibitors represent a critical class of drugs that block the virus from entering host cells. This guide provides a detailed, objective comparison of a novel preclinical candidate, NBD-14270, with the FDA-approved drug, maraviroc. The comparison is based on available experimental data, focusing on their distinct mechanisms of action, in vitro efficacy, safety profiles, and pharmacokinetic properties.
Executive Summary
Maraviroc, a C-C chemokine receptor 5 (CCR5) antagonist, has been a valuable component of combination antiretroviral therapy for over a decade. It allosterically modulates the CCR5 co-receptor on the host cell, preventing its interaction with the viral envelope glycoprotein gp120. In contrast, this compound is a small molecule inhibitor that directly targets the viral gp120 protein, preventing its attachment to the primary cellular receptor, CD4. While maraviroc's development is mature with extensive clinical data, this compound is in the preclinical stage, showing promising in vitro potency and an improved safety profile over its predecessors. This guide will delve into the experimental data that defines our current understanding of these two distinct HIV-1 entry inhibitors.
Mechanism of Action
The fundamental difference between this compound and maraviroc lies in their molecular targets within the HIV-1 entry cascade.
This compound acts on the virus itself, binding to the envelope glycoprotein gp120. This binding event prevents the initial attachment of the virus to the CD4 receptor on the surface of target immune cells, a critical first step for viral entry.
Maraviroc , conversely, targets a host cell protein. It is a negative allosteric modulator of the CCR5 co-receptor. By binding to a transmembrane pocket within CCR5, maraviroc induces a conformational change in the receptor, making it unrecognizable to the gp120 protein of CCR5-tropic (R5) HIV-1 strains.[1][2] This blockade prevents the secondary interaction required for viral membrane fusion and entry.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and maraviroc, facilitating a direct comparison of their in vitro performance and pharmacokinetic properties.
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | This compound | Maraviroc |
| Target | HIV-1 gp120 | Host Cell CCR5 Co-receptor |
| IC50 | 180 nM (against a panel of 50 HIV-1 Env-pseudotyped viruses)[3] | 3.3 nM (MIP-1α binding), 7.2 nM (MIP-1β binding) |
| CC50 | >100 µM (TZM-bl cells)[3] | >10 µM (various cell lines) |
| Selectivity Index (SI) | >555 | >1000 |
| Binding Affinity (Kd) | Not explicitly reported, but binds to the Phe43 cavity of gp120. | 0.18 ± 0.02 nM |
Table 2: In Vitro ADME Properties
| Parameter | This compound | Maraviroc |
| Aqueous Solubility | Improved compared to predecessors | Moderately lipophilic |
| Caco-2 Permeability | Moderate to high | Moderate |
| Metabolic Stability (Human Liver Microsomes) | Moderate | Metabolized primarily by CYP3A4 |
| Plasma Protein Binding | Data not available | ~76% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Antiviral Activity Assay (Single-Cycle Infection Assay)
This assay is used to determine the concentration of a compound that inhibits 50% of viral replication (IC50).
Protocol:
-
Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
Compound Dilution: A serial dilution of the test compound (this compound or maraviroc) is prepared in cell culture medium.
-
Incubation: The diluted compound is added to the cells and incubated for a short period.
-
Infection: A known amount of HIV-1 Env-pseudotyped virus is added to each well.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and gene expression.
-
Lysis and Readout: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTS Assay)
This assay measures the concentration of a compound that reduces cell viability by 50% (CC50).
Protocol:
-
Cell Seeding: TZM-bl cells are seeded in a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Incubation: The plate is incubated for a period that matches the antiviral assay (e.g., 48 hours).
-
MTS Reagent: MTS reagent is added to each well.
-
Incubation: The plate is incubated for a few hours to allow for the conversion of MTS to formazan by viable cells.
-
Readout: The absorbance of the formazan product is measured at 490 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of human intestinal cells, predicting its oral absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound is added to the apical (A) side to measure absorption (A-to-B) or to the basolateral (B) side to measure efflux (B-to-A).
-
Sampling: Samples are collected from the receiver compartment at specific time points.
-
Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
Microsomal Stability Assay
This in vitro assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which contain major drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture containing liver microsomes (human, rat, or other species), a buffered solution (pH 7.4), and the test compound is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor NADPH.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
In Vivo Data and Clinical Relevance
Maraviroc has undergone extensive in vivo evaluation in both preclinical animal models and human clinical trials.[4] Phase 3 trials, such as MOTIVATE and MERIT, demonstrated its efficacy in reducing viral load and increasing CD4+ T-cell counts in both treatment-experienced and treatment-naïve patients with CCR5-tropic HIV-1.[1] Its pharmacokinetic profile in humans is well-characterized, with metabolism primarily mediated by CYP3A4.
This compound is currently in the preclinical stage of development, and as such, there is no publicly available in vivo efficacy or pharmacokinetic data in animal models or humans for this specific compound. However, a closely related predecessor, NBD-14189, which also targets gp120, has shown promising results in a SCID-hu mouse model of HIV-1 infection. NBD-14189 demonstrated a favorable half-life and excellent oral bioavailability (61%) in rats and dogs, and it reduced HIV replication in the mouse model.[5] These findings suggest that this compound, with its improved in vitro properties, may also exhibit favorable in vivo characteristics. Further preclinical studies are necessary to confirm its in vivo efficacy, safety, and pharmacokinetic profile.
Conclusion
This compound and maraviroc represent two distinct and valuable strategies for inhibiting HIV-1 entry. Maraviroc is a well-established therapeutic option with a proven clinical track record for CCR5-tropic HIV-1. Its host-targeted mechanism, however, necessitates tropism testing prior to use. This compound, a virus-targeted inhibitor, offers the potential for broader activity against HIV-1 strains, irrespective of their co-receptor usage. The preclinical data for this compound is encouraging, demonstrating potent in vitro antiviral activity and an improved safety and ADME profile over its precursors. The key next step for the development of this compound will be to demonstrate its efficacy and safety in in vivo models. A direct comparison in such models would provide a clearer picture of its potential to become a clinical candidate and how it might be positioned relative to established entry inhibitors like maraviroc. The continued exploration of novel entry inhibitors with diverse mechanisms of action is essential for the development of more robust and versatile antiretroviral regimens.
References
- 1. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical discovery and development of maraviroc for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NBD-14270 and Other gp120 Binding Inhibitors for HIV-1 Entry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HIV-1 entry inhibitor NBD-14270's binding to the envelope glycoprotein gp120, with a focus on its performance relative to other well-characterized gp120-targeting compounds. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating these inhibitors for their own research and development endeavors.
Introduction to gp120 as a Therapeutic Target
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor (CCR5 or CXCR4) and subsequently leading to the fusion of the viral and cellular membranes. Small molecules that can bind to gp120 and block its interaction with CD4 are a promising class of HIV-1 entry inhibitors. This guide focuses on this compound, a member of the NBD series of compounds, and compares its gp120 binding characteristics with those of other notable inhibitors.
Mechanism of Action: Targeting the gp120-CD4 Interaction
This compound and its analogs, as well as compounds from the Bristol-Myers Squibb (BMS) series such as BMS-378806 and BMS-626529, function as HIV-1 attachment inhibitors. Their primary mechanism of action is to bind directly to gp120 and prevent its interaction with the CD4 receptor.[1][2][3]
Structural and mechanistic studies have revealed that the NBD series of compounds, including this compound, target a conserved hydrophobic pocket on gp120 known as the "Phe43 cavity".[4][5][6] This cavity is a critical component of the CD4 binding site. By occupying this pocket, NBD compounds effectively mimic the binding of a key phenylalanine residue (Phe43) of the CD4 receptor, thereby competitively inhibiting the gp120-CD4 interaction.[5][6]
Similarly, the BMS series of attachment inhibitors also bind to gp120 and interfere with CD4 binding.[1][7][8] Resistance mutations to BMS compounds have been mapped to the CD4 binding pocket of gp120, further confirming their mechanism of action.[1]
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NBD-14270 Analogues as HIV-1 Entry Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance, mechanism of action, and experimental evaluation of NBD-14270 and its analogues, a promising class of HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein.
This compound and its analogues have emerged as potent small-molecule antagonists of HIV-1 entry. These compounds act by binding to the viral envelope glycoprotein gp120, specifically within a conserved pocket known as the Phe43 cavity, thereby mimicking the interaction of the host cell receptor CD4. This interaction prevents the conformational changes in gp120 necessary for viral fusion and entry into host cells. This guide provides a comparative analysis of the antiviral activity, cytotoxicity, and structure-activity relationships of key this compound analogues, supported by experimental data and detailed protocols.
Performance and Quantitative Data
The antiviral efficacy of this compound and its analogues is typically evaluated through single-cycle and multi-cycle infectivity assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) indicates the concentration at which the compound becomes toxic to host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound, with a higher SI value indicating a better safety profile.
Below is a summary of the reported antiviral activity and cytotoxicity of this compound and several of its notable analogues.
| Compound | Scaffold Type | Target Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Pyridine Analogue | 50 HIV-1 Env-pseudotyped viruses | 0.180 | >100 | >556 |
| HIV-1 HXB2 (TZM-bl cells) | 0.16 | 109.3 | 683 | ||
| NBD-14204 | Thiazole (Scaffold A) | HIV-1 HXB2 | 0.96 | >100 | >104 |
| 25 Env-pseudotyped clinical isolates (mean) | 0.47 | >100 | >213 | ||
| NBD-14208 | Thiazole (Scaffold A) | HIV-1 HXB2 | Not Reported | >100 | - |
| 25 Env-pseudotyped clinical isolates (mean) | 3.0 | >100 | >33 | ||
| NBD-14189 | Thiazole (Scaffold A) | Not Specified | Potent | Not Specified | Not Specified |
| NBD-14168 | Thiazole (Scaffold A) | Not Specified | Potent | Not Specified | Not Specified |
| NBD-14273 | Thiazole Analogue | HIV-1 HXB2 | Improved vs NBD-14136 | Improved vs NBD-14136 | ~3-fold improvement vs NBD-14136 |
Note: Data is compiled from multiple sources and assay conditions may vary.
Structure-Activity Relationship
Studies on thiazole positional isomers of this compound have revealed important structure-activity relationships (SAR). The core structure, referred to as Scaffold A, has consistently demonstrated the highest potency and selectivity index among the isomers studied.[1] The flexibility of the thiazole ring connected via an ethyl amide linkage appears to be a critical determinant of antiviral activity.[1][2] Modifications to this region, as well as substitutions on the phenyl ring, have been explored to optimize the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and enhance antiviral potency.[3][4]
Signaling Pathway and Mechanism of Action
This compound and its analogues function by directly interfering with the initial step of HIV-1 infection: the attachment of the virus to the host cell. The HIV-1 envelope glycoprotein gp120 must bind to the CD4 receptor on the surface of T-cells. This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). Subsequent binding to the coreceptor initiates a series of events leading to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.
NBD compounds act as CD4-mimics, binding to the Phe43 cavity on gp120, the same site where the Phe43 residue of CD4 binds.[5][6] By occupying this critical pocket, these inhibitors prevent the interaction between gp120 and CD4, thereby blocking the entire cascade of events required for viral entry.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
NBD-14270: A Comparative Guide to its Efficacy Against Diverse HIV-1 Clades
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the HIV-1 entry inhibitor NBD-14270 and its analogs with other established entry inhibitors. The data presented herein is intended to offer an objective overview of their performance, supported by experimental evidence, to aid in research and drug development efforts.
Introduction to this compound
This compound is a potent, small-molecule HIV-1 entry inhibitor that targets the viral envelope glycoprotein gp120. It belongs to a class of compounds that act as CD4 mimetics, binding to a highly conserved region on gp120 known as the Phe43 cavity. This interaction prevents the initial attachment of the virus to the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle. The NBD series of compounds, including this compound and its close analogs, have demonstrated broad activity against a wide range of HIV-1 clades.
Comparative Efficacy Against HIV-1 Clades
The following tables summarize the available quantitative data on the efficacy of NBD-series compounds and other key HIV-1 entry inhibitors against various HIV-1 clades. The data is primarily presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral activity in vitro.
Table 1: Efficacy of NBD-Series Compounds Against Diverse HIV-1 Clades
| Compound | HIV-1 Clade(s) | IC50 Range (µM) | Reference(s) |
| NBD-14204 | A, B, C, D, Recombinant | 0.24 - 0.9 | [1][2] |
| NBD-14208 | A, B, C, D, Recombinant | 0.66 - 5.7 | [1][2] |
| NBD-09027 | A, A/D, A2/D, A/E, A/G, B, C, D | Low micromolar | [3][4][5] |
| NBD-11018 | A, A/D, A2/D, A/E, A/G, B, C, D | 0.6 - 7.7 | [3] |
Note: Data for this compound is inferred from closely related analogs. The original scaffold of this compound (Scaffold A) has been shown to yield the most potent inhibitors in its class.[6]
Table 2: Efficacy of Comparator HIV-1 Entry Inhibitors
| Inhibitor (Class) | HIV-1 Clade(s) | IC50 / EC50 / Geometric Mean IC90 | Reference(s) |
| Fostemsavir (active metabolite BMS-626529) (Attachment Inhibitor) | A, B, C | 2.26 nM, 0.34 nM, 1.3 nM (IC50) | [7] |
| Broad panel of isolates | <10 nM (EC50) for most | [8] | |
| Maraviroc (CCR5 Co-receptor Antagonist) | Various primary isolates | 2.0 nM (Geometric Mean IC90) | [9] |
| Group O | 1.23 nM (Median IC50) | [10] | |
| Ibalizumab (Post-attachment Inhibitor) | Diverse panel (118 strains) | 0.03 µg/mL (Median IC50) | |
| Enfuvirtide (Fusion Inhibitor) | Group O | 0.15 µg/mL (IC50) | [11] |
Experimental Protocols
The in vitro efficacy of the cited HIV-1 entry inhibitors is predominantly determined using a standardized TZM-bl based neutralization assay . This assay measures the ability of an inhibitor to block virus entry into engineered HeLa cells (TZM-bl cells) that express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR.
TZM-bl Neutralization Assay Protocol
-
Cell Preparation: TZM-bl cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics. On the day of the assay, cells are harvested, counted, and resuspended in growth medium.
-
Inhibitor Dilution: The test compounds (e.g., this compound) and control inhibitors are serially diluted in growth medium in a 96-well plate.
-
Virus Incubation: A standardized amount of HIV-1 Env-pseudotyped virus, representing different clades, is added to the wells containing the diluted inhibitors. The virus and inhibitor are pre-incubated for a specified time (e.g., 1 hour) at 37°C.
-
Cell Infection: TZM-bl cells are then added to each well. The plates are incubated for 48 hours at 37°C in a humidified CO2 incubator.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated by comparing the luminescence in the presence of the inhibitor to the luminescence in the absence of the inhibitor (virus control). The IC50 value is then determined as the concentration of the inhibitor that results in a 50% reduction in luminescence.[7]
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the mechanisms of action for this compound and the comparator HIV-1 entry inhibitors.
Conclusion
The available data on this compound and its analogs demonstrate promising, broad-spectrum activity against a variety of HIV-1 clades. Its mechanism of action, targeting a highly conserved region of gp120, suggests a high barrier to resistance. When compared to other classes of entry inhibitors, this compound and its analogs show comparable in vitro potency. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of HIV-1 infection. This guide provides a foundational understanding for researchers and drug developers to contextualize the performance of this novel inhibitor within the current landscape of HIV-1 entry inhibition.
References
- 1. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activities of HIV-1-Specific Human Broadly Neutralizing Antibodies Are Isotype-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
NBD-14270: A Dual-Action Inhibitor Overcoming HIV-1 Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of HIV-1 therapeutics, the emergence of drug-resistant strains presents a continuous challenge. NBD-14270, a novel pyridine analogue, demonstrates a promising profile in overcoming common resistance pathways. This guide provides a comparative analysis of this compound's performance against wild-type and drug-resistant HIV-1 strains, supported by experimental data. Its unique dual mechanism of action, targeting both viral entry and reverse transcription, positions it as a significant candidate for further preclinical and clinical investigation.
Comparative Antiviral Activity of this compound
This compound exhibits potent antiviral activity against a broad range of HIV-1 isolates. Its efficacy extends to strains resistant to widely used classes of antiretroviral drugs, namely non-nucleoside reverse transcriptase inhibitors (NNRTIs) and nucleoside reverse transcriptase inhibitors (NRTIs).
| Virus Strain | Drug Class Resistance | Key Resistance Mutations | This compound EC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) |
| Wild-Type (WT) | - | - | <0.200 | >100 |
| NNRTI-Resistant | NNRTI | K101P/K103N | Low µM range | >100 |
| NNRTI-Resistant | NNRTI | K103N/Y181C | Low µM range | >100 |
| AZT-Resistant | NRTI | D67N, K70R, T215F, K219Q/E | Low µM range | >100 |
EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of host cells.
The data indicates that this compound maintains significant potency against viral strains harboring key mutations that confer resistance to conventional NNRTIs and the NRTI zidovudine (AZT). This suggests that this compound's mechanism of action is not significantly compromised by the structural changes in the reverse transcriptase enzyme that affect these other drugs.
Unveiling the Dual Mechanism of Action
The robust performance of this compound against resistant strains is attributed to its dual inhibitory action. Initially developed as a gp120 entry antagonist, it also demonstrates potent inhibition of HIV-1 reverse transcriptase (RT).
Signaling Pathway of this compound Dual Inhibition
Caption: Dual inhibition of HIV-1 by this compound.
This dual-action provides a formidable barrier to the development of resistance. A virus would need to acquire mutations that circumvent both the entry inhibition and the reverse transcriptase inhibition to escape the effects of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the cross-resistance profile of this compound.
Antiviral Activity Assay (Single-Cycle Infectivity Assay)
This assay quantifies the ability of a compound to inhibit HIV-1 infection in a single round of replication.
Caption: Workflow for the single-cycle infectivity assay.
-
Cell Preparation: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
Compound Preparation: this compound and control drugs are serially diluted to a range of concentrations.
-
Infection: Cells are pre-incubated with the drug dilutions before the addition of HIV-1 Env-pseudotyped viruses (wild-type or resistant strains).
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.
-
Data Analysis: Cell lysates are assayed for luciferase activity. The 50% effective concentration (EC₅₀) is calculated by determining the concentration of the compound that results in a 50% reduction in luciferase activity compared to untreated virus-infected cells.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Preparation: TZM-bl cells are seeded in 96-well plates.
-
Compound Incubation: Cells are incubated with serial dilutions of this compound for 48 hours.
-
Viability Assessment: A reagent such as MTT or CellTiter-Glo is added to the wells to measure cell viability.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibition of the HIV-1 RT enzyme.
-
Reaction Setup: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and labeled deoxynucleoside triphosphates (dNTPs).
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Enzyme Reaction: Purified HIV-1 reverse transcriptase is added to initiate the synthesis of a new DNA strand.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that reduces RT activity by 50%.
Conclusion
This compound presents a compelling profile as a next-generation anti-HIV-1 agent. Its dual mechanism of action, targeting both gp120-mediated entry and reverse transcriptase activity, provides a strong rationale for its observed potency against a range of drug-resistant viral strains. This multi-targeted approach is a promising strategy to combat the evolution of HIV-1 resistance and offers a valuable addition to the arsenal of antiretroviral therapies. Further studies are warranted to explore the full potential of this compound in a clinical setting.
Synergistic Potential of NBD-14270 with Antiretrovirals: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
NBD-14270, a novel small molecule inhibitor of HIV-1, has demonstrated a unique dual mechanism of action, targeting both viral entry and reverse transcription. This characteristic suggests a strong potential for synergistic interactions when combined with other antiretroviral agents. This guide provides a comparative overview of the known antiviral activity of this compound and explores its potential for combination therapy, drawing upon the established principles of antiretroviral synergy. While direct experimental data on the synergistic effects of this compound with other antiretrovirals is not yet publicly available, this document outlines the scientific basis for such combinations and provides the experimental framework for their evaluation.
Dual Mechanism of Action: The Basis for Synergy
This compound exhibits a distinct inhibitory profile against HIV-1. Initially identified as an entry inhibitor, it binds to the gp120 envelope glycoprotein, preventing the virus from attaching to host cells.[1][2] Subsequent research has revealed a second, crucial mechanism: this compound also inhibits the viral enzyme reverse transcriptase (RT) by binding to a novel site that bridges the nucleoside reverse transcriptase inhibitor (NRTI) and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pockets.[3] This dual action on two critical and distinct stages of the HIV-1 lifecycle provides a strong rationale for its use in combination therapy to achieve synergistic antiviral effects.
Potential for Synergistic Combinations
The multifaceted mechanism of this compound suggests it could act synergistically with a range of existing antiretroviral drug classes:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): By acting on a different site of the reverse transcriptase enzyme, this compound could enhance the activity of NRTIs, which function as chain terminators during DNA synthesis.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Although this compound also binds to the RT, its unique binding site may allow for cooperative inhibition with traditional NNRTIs.
-
Protease Inhibitors (PIs): Targeting a later stage of the viral lifecycle (viral maturation), PIs would complement the early-stage inhibition by this compound.
-
Integrase Strand Transfer Inhibitors (INSTIs): By preventing the integration of viral DNA into the host genome, INSTIs would provide another layer of inhibition downstream of the steps targeted by this compound.
-
Other Entry Inhibitors: Combining this compound with entry inhibitors that have different targets (e.g., CCR5 or gp41) could create a potent barrier to viral entry.
Quantitative Antiviral Activity of this compound
While combination data is pending, the individual potency of this compound has been established.
| Compound | EC50 | CC50 | Target |
| This compound | <200 nM[3] | >100 μM[3] | gp120 and Reverse Transcriptase[3] |
EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of cells in a culture.
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic potential of this compound, a checkerboard assay is the standard in vitro method.
Checkerboard Assay Protocol
-
Cell Culture:
-
Maintain a suitable host cell line for HIV-1 infection, such as TZM-bl cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
-
Virus Stock:
-
Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known infectivity titer.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the antiretroviral agent to be tested (e.g., Zidovudine, Efavirenz, Saquinavir) in dimethyl sulfoxide (DMSO).
-
Create serial dilutions of each drug in the cell culture medium.
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted this compound along the rows and the serially diluted second antiretroviral along the columns, creating a matrix of drug combinations.
-
Include wells with each drug alone and wells with no drugs as controls.
-
-
Infection:
-
Add TZM-bl cells to each well.
-
Add the HIV-1 virus stock to each well at a predetermined multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C.
-
-
Quantification of Viral Replication:
-
Measure the activity of a reporter gene (e.g., luciferase or β-galactosidase in TZM-bl cells) or quantify the amount of a viral protein (e.g., p24 antigen) using an ELISA assay.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination.
-
Determine the 50% effective concentration (EC50) for each drug alone and in combination.
-
Analyze the interaction between the two drugs using the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 0.9: Synergy
-
0.9 < CI < 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Visualizing the Rationale for Combination Therapy
The following diagrams illustrate the distinct targets of this compound and other antiretroviral classes within the HIV-1 lifecycle, highlighting the potential for synergistic inhibition.
Caption: HIV-1 lifecycle and the targets of this compound and other antiretrovirals.
Caption: Workflow for in vitro synergy testing of this compound.
The unique dual-target mechanism of this compound presents a compelling case for its investigation in combination with other antiretroviral agents. The experimental framework provided here offers a clear path for researchers to quantify the synergistic potential of this compound, which could lead to the development of more potent and resilient HIV-1 treatment regimens.
References
- 1. HIV-1 suppression and durable control by combining single broadly neutralizing antibodies and antiretroviral drugs in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking NBD-14270: A Comparative Guide to gp120 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel HIV-1 entry inhibitor, NBD-14270, with a selection of known inhibitors targeting the viral envelope glycoprotein gp120. The data presented herein is intended to offer an objective performance assessment based on available experimental data, facilitating informed decisions in antiviral drug development.
Introduction to gp120 Inhibition
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4), which in turn leads to membrane fusion and viral entry.[1][2] Inhibitors of gp120 are a critical class of antiretroviral drugs that disrupt these initial stages of the viral lifecycle.[3]
This compound is a small-molecule inhibitor that binds to a conserved pocket on gp120 known as the Phe43 cavity.[4] By occupying this site, this compound prevents the interaction between gp120 and the CD4 receptor, thereby blocking viral entry. This guide benchmarks this compound against other notable gp120 inhibitors, including small molecules, monoclonal antibodies, and other entry inhibitors with different mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other selected HIV-1 entry inhibitors. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions, such as the specific HIV-1 strains and cell lines used, can vary between studies.
Table 1: Antiviral Activity (IC₅₀) and Cytotoxicity (CC₅₀) of HIV-1 Entry Inhibitors
| Compound | Mechanism of Action | Target | IC₅₀ | CC₅₀ | Selectivity Index (SI = CC₅₀/IC₅₀) | Cell Line/Virus Strain |
| This compound | gp120 Attachment Inhibitor | gp120 (Phe43 Cavity) | 180 nM (against 50 Env-pseudotyped viruses) [5][6] | >100 µM [5][6] | >555 | TZM-bl cells [5] |
| 0.16 µM [5] | 109.3 µM [5] | 683 | TZM-bl cells [5] | |||
| Fostemsavir (Temsavir) | gp120 Attachment Inhibitor | gp120 | 0.83 nM (K_d for JR-FL gp120) | >200 µM | >240,964 | MT-2 cells |
| Ibalizumab | Post-attachment Inhibitor | CD4 Receptor | 0.027 µg/mL (median, against 16 HIV-2 isolates)[7][8] | Not reported | Not applicable | PBMCs |
| Maraviroc | CCR5 Co-receptor Antagonist | CCR5 | 2.0 nM (geometric mean IC₉₀)[9] | Not reported | Not applicable | PBMCs |
| Enfuvirtide | Fusion Inhibitor | gp41 | 36 nM | Not reported | Not applicable | Not specified |
| 0.15 µg/mL (against HIV-1 group O)[10] | Not reported | Not applicable | Clinically derived virus |
Note: IC₅₀ (50% inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells in vitro. The Selectivity Index (SI) is a ratio of CC₅₀ to IC₅₀ and is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
HIV-1 Neutralization Assay using TZM-bl Cells
This assay is widely used to determine the antiviral activity of compounds by measuring the inhibition of viral entry into engineered HeLa cells (TZM-bl).[11][12][13][14][15]
-
Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain Tat-responsive luciferase and β-galactosidase reporter genes, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Preparation: Env-pseudotyped viruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an HIV-1 genomic vector lacking the env gene.
-
Neutralization Assay:
-
Serial dilutions of the test compound (e.g., this compound) are prepared in a 96-well plate.
-
A standardized amount of pseudovirus is added to each well containing the test compound and incubated.
-
TZM-bl cells are then added to the wells.
-
The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.
-
-
Data Analysis:
-
Luciferase activity is measured using a luminometer.
-
The percentage of neutralization is calculated relative to control wells containing virus but no inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of neutralization against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of interactions between molecules in real-time.[4][16]
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the interacting molecules (e.g., recombinant gp120) is immobilized on the chip surface.
-
Binding Measurement:
-
A solution containing the other interacting molecule (the analyte, e.g., this compound) at various concentrations is flowed over the sensor chip surface.
-
The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the surface, measured in resonance units (RU).
-
The association phase is followed by a dissociation phase where a buffer without the analyte is flowed over the surface.
-
-
Data Analysis:
-
The association (k_a) and dissociation (k_d) rate constants are determined by fitting the sensorgram data to a kinetic binding model.
-
The equilibrium dissociation constant (K_d), a measure of binding affinity, is calculated as the ratio of k_d to k_a (K_d = k_d/k_a). A lower K_d value indicates a higher binding affinity.
-
Signaling Pathways and Experimental Workflows
HIV-1 Entry Pathway and Mechanism of gp120 Inhibitor Action
The following diagram illustrates the key steps in the HIV-1 entry process and the points of intervention for different classes of entry inhibitors.
Caption: HIV-1 entry pathway and points of inhibition.
Experimental Workflow for Antiviral Activity and Cytotoxicity Testing
The following diagram outlines the typical workflow for evaluating the efficacy and safety of a potential antiviral compound.
Caption: Workflow for antiviral and cytotoxicity assessment.
Conclusion
This compound demonstrates potent antiviral activity against a broad range of HIV-1 strains with a favorable safety profile, as indicated by its high selectivity index. Its mechanism of action, targeting the highly conserved Phe43 cavity of gp120, makes it a promising candidate for further development.
This guide has provided a comparative overview of this compound against other known gp120 and entry inhibitors. While the available data is encouraging, it is important to acknowledge the limitations of cross-study comparisons. Future head-to-head studies employing standardized assays and a diverse panel of HIV-1 isolates will be crucial for a more definitive assessment of the relative efficacy of these inhibitors. The detailed experimental protocols and workflow diagrams provided herein should serve as a valuable resource for researchers in the field of HIV drug discovery.
References
- 1. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ibalizumab shows in-vitro activity against group A and group B HIV-2 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enfuvirtide is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. researchgate.net [researchgate.net]
- 14. HIV-1 Neutralization in TZM-bl Cells [bio-protocol.org]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. path.ox.ac.uk [path.ox.ac.uk]
Head-to-Head Comparison of NBD Series Compounds as NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, making it a key target in the development of therapies for a range of diseases, including chronic inflammatory disorders and cancer.[1][2] Among the promising inhibitors of this pathway are the NEMO-binding domain (NBD) series compounds. These agents are designed to disrupt the interaction between NF-κB essential modulator (NEMO) and the IκB kinase (IKK) complex, a crucial step in the canonical NF-κB activation pathway.[1][3][4] This guide provides a head-to-head comparison of two major classes of NBD compounds: NBD peptides and small-molecule NBD mimetics.
Mechanism of Action: Targeting the NEMO-IKK Interaction
The primary mechanism of action for NBD series compounds is the inhibition of the protein-protein interaction between NEMO (also known as IKKγ) and the catalytic subunits of the IKK complex, IKKα and IKKβ.[3][4] By binding to the NBD on IKKα/β, these compounds prevent the recruitment of NEMO into the IKK complex. This disruption is critical as the NEMO subunit is essential for the activation of the IKK complex in response to pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] The subsequent phosphorylation and degradation of the inhibitor of κB (IκBα) is blocked, preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory and survival genes.[2][5]
A key advantage of this targeted approach is the selective inhibition of induced NF-κB activation without affecting its basal activity, which is crucial for normal cellular functions.[1] This specificity potentially leads to fewer side effects compared to broader-acting anti-inflammatory agents.
Quantitative Comparison of NBD Compounds
The following tables summarize the available quantitative data on the efficacy of various NBD peptides and small-molecule mimetics in inhibiting NF-κB signaling and exerting anti-inflammatory effects.
Table 1: In Vitro Efficacy of NBD Compounds
| Compound Class | Specific Compound | Assay Type | Target/Stimulus | IC50 | Cell Line | Reference |
| NBD Peptide | Synthetic Loop Replacement NBD Peptide (NBD2) | NF-κB Luciferase Reporter Assay | IL-1β | ~100 μM | HeLa | [6] |
| Small-Molecule NBD Mimetic | SR12343 | NF-κB DNA Binding Activity | TNF-α | 10-40 μM | Raw 264.7 macrophages | [4] |
| Small-Molecule NBD Mimetic | SR12460 | NF-κB DNA Binding Activity | TNF-α | 10-40 μM | Raw 264.7 macrophages | [4] |
Table 2: In Vivo Efficacy of NBD Compounds in Inflammatory Models
| Compound Class | Specific Compound | Animal Model | Dosage | Key Findings | Reference |
| NBD Peptide | Wild-Type NBD Peptide | Carrageenan-induced paw edema (mouse) | Not specified | Significant reduction in edema | [1] |
| NBD Peptide | Wild-Type NBD Peptide | Collagen-induced arthritis (mouse) | Not specified | Reduced joint inflammation, TNF-α, and IL-1β levels | [1] |
| NBD Peptide | Active NBD Peptide | Type 2 Diabetic Nephropathy (mouse) | 6-10 µg/g body weight | >40% reduction in albuminuria, decreased podocyte loss | [7] |
| Small-Molecule NBD Mimetic | 6-nitro-1,3-benzodioxane (NBD) | Adjuvant-induced arthritis (rat) | 25 mg/kg | Significant decrease in hyperalgesia and hind paw inflammation; significant reduction in serum IL-1β and TNF-α | [8] |
| Small-Molecule NBD Mimetic | SR12343 | LPS-induced acute pulmonary inflammation (mouse) | Not specified | Attenuated inflammatory infiltration | [4] |
| Small-Molecule NBD Mimetic | SR12460 | LPS-induced acute pulmonary inflammation (mouse) | Not specified | Attenuated inflammatory infiltration | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of NBD compounds.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: HeLa cells are cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A constitutively expressed β-galactosidase reporter can be co-transfected for normalization.
-
Compound Treatment: Cells are pre-treated with various concentrations of the NBD compound for a specified duration.
-
Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus such as IL-1β or TNF-α.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.
-
Data Analysis: The relative luciferase units are calculated and plotted against the compound concentration to determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect protein-DNA interactions, in this case, the binding of NF-κB to its DNA consensus sequence.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells that have been treated with or without the NBD compound and stimulated with an NF-κB activator (e.g., TNF-α, LPS).
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the binding of NF-κB.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes) to visualize the DNA-protein complexes. A reduction in the shifted band in the presence of the NBD compound indicates inhibition of NF-κB DNA binding.
In Vivo Model of Adjuvant-Induced Arthritis (AIA) in Rats
This model is used to evaluate the anti-inflammatory and anti-arthritic effects of NBD compounds in vivo.
-
Induction of Arthritis: Arthritis is induced in female rats by a single intradermal injection of Mycobacterium tuberculosis emulsified in paraffin oil at the base of the tail.
-
Compound Administration: The NBD compound (e.g., 6-nitro-1,3-benzodioxane at 25 mg/kg) is administered orally or via another appropriate route daily for a specified period, starting from the day of adjuvant injection or after the onset of clinical signs.
-
Assessment of Arthritis: The severity of arthritis is evaluated regularly by measuring:
-
Paw Volume: Using a plethysmometer.
-
Arthritic Score: A visual scoring system based on the swelling and redness of the joints.
-
Body Weight: Monitored as an indicator of systemic inflammation.
-
Hyperalgesia: Assessed using a plantar test to measure the pain threshold.
-
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
-
Histopathology: The joints are collected, fixed, and processed for histological examination to assess the degree of inflammation, cartilage destruction, and bone erosion.
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: NBD compounds inhibit the canonical NF-κB signaling pathway.
Caption: General experimental workflow for evaluating NBD compounds.
References
- 1. Use of cell permeable NBD peptides for suppression of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of NF-kappaB activation by a peptide that blocks the interaction of NEMO with the IkappaB kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]
- 5. Robust Neuroprotection by NEMO (IKKγ)-binding Domain Peptide via Anti-inflammatory Effects in the Post-ischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic loop replacement peptide blocks canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The anti-arthritic and anti-oxidative effect of NBD (6-nitro-1,3-benzodioxane) in adjuvant-induced arthritis (AIA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-14270: A Dual-Action Inhibitor of HIV-1 Entry and Reverse Transcription
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
NBD-14270 has emerged as a potent small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Originally developed as an entry antagonist targeting the viral envelope glycoprotein gp120, recent studies have revealed a more complex mechanism of action, highlighting its dual functionality in inhibiting both viral entry and reverse transcription. This guide provides a comparative analysis of this compound's specificity and performance against established HIV-1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison
This compound's antiviral activity is characterized by its ability to act at two distinct stages of the HIV-1 lifecycle. It functions as a CD4 mimetic, binding to the Phe43 cavity of gp120, thereby inhibiting the interaction between the virus and the host cell's CD4 receptor.[1] Concurrently, it has been shown to inhibit the polymerase activity of HIV-1 reverse transcriptase (RT) by bridging the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites.[1]
This dual-target mechanism distinguishes this compound from conventional HIV-1 inhibitors that typically target a single viral protein. The following tables present a comparative summary of the in vitro efficacy and cytotoxicity of this compound against a representative CCR5 co-receptor antagonist (Maraviroc) and a non-nucleoside reverse transcriptase inhibitor (Nevirapine).
Table 1: Antiviral Potency Against HIV-1
| Compound | Target | Assay Type | HIV-1 Strain(s) | IC50 / EC50 (nM) | Reference |
| This compound | gp120 (Entry) | Single-cycle infectivity | 50 Env-pseudotyped viruses | 180 (IC50) | [1][2] |
| Reverse Transcriptase | Enzymatic Assay | Recombinant HIV-1 RT | <5000 (IC50) | [1] | |
| Maraviroc | CCR5 (Entry) | Cell-based assay | 43 primary isolates | 2.0 (geometric mean IC90) | [3] |
| CCR5 (Entry) | Cell-based assay | HIV-1 Ba-L | 6.4 (IC50) | [4] | |
| Nevirapine | Reverse Transcriptase | Cell-based assay | HIV-1 | 40 (IC50) | [5] |
| Reverse Transcriptase | Enzymatic Assay | Recombinant HIV-1 RT | 84 (IC50) | [5] |
Note: IC50/EC50 values can vary depending on the specific assay conditions, cell types, and virus strains used.
Table 2: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | TZM-bl | >100 | [1] |
| Maraviroc | Various | >10 | [3][6] |
| Nevirapine | CEM | >1000 | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of this compound, it is crucial to visualize the HIV-1 entry pathway and the experimental workflows used to assess its inhibitory activity.
Experimental Protocols
HIV-1 Pseudovirus Single-Round Infectivity Assay
This assay measures the ability of a compound to inhibit viral entry.
-
Virus Production: HIV-1 pseudoviruses are generated by co-transfecting 293T cells with a plasmid expressing the HIV-1 envelope protein (Env) and a plasmid containing an Env-deficient HIV-1 backbone that encodes a reporter gene, such as luciferase.
-
Infection: Target cells (e.g., TZM-bl, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are seeded in 96-well plates. The cells are then incubated with the pseudovirus in the presence of serial dilutions of the test compound.
-
Data Analysis: After 48-72 hours, the cells are lysed, and luciferase activity is measured using a luminometer. The concentration of the compound that inhibits viral infection by 50% (IC50) is calculated.
Cell-Cell Fusion Assay
This assay assesses the ability of a compound to block the fusion of HIV-1 Env-expressing cells with CD4- and co-receptor-expressing cells.
-
Cell Lines: Effector cells (e.g., CHO-K1) expressing HIV-1 Env and a reporter gene (e.g., bacteriophage T7 polymerase) are co-cultured with target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and a T7-driven reporter gene (e.g., luciferase).
-
Inhibition: The co-culture is performed in the presence of various concentrations of the test compound.
-
Data Analysis: Cell fusion allows the T7 polymerase from the effector cells to activate the reporter gene in the target cells. The resulting signal (e.g., luminescence) is measured, and the IC50 value is determined.
Reverse Transcriptase Inhibition Assay
This assay directly measures the inhibition of the enzymatic activity of HIV-1 reverse transcriptase.
-
Reaction Setup: A reaction mixture is prepared containing recombinant HIV-1 RT, a template/primer (e.g., poly(rA)/oligo(dT)), and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a non-radioactive tag).
-
Inhibition: The test compound is added to the reaction mixture at various concentrations. Nevirapine is often used as a positive control for NNRTI activity.[8]
-
Data Analysis: The reaction is allowed to proceed, and the amount of newly synthesized DNA is quantified. The IC50 value is the concentration of the compound that reduces RT activity by 50%.[8]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Culture: Cells (e.g., TZM-bl, CEM) are seeded in a 96-well plate and incubated with serial dilutions of the test compound for a period that mirrors the antiviral assays.
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer. The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
Conclusion
This compound demonstrates a unique dual-action mechanism against HIV-1, targeting both gp120-mediated entry and the enzymatic activity of reverse transcriptase.[1] Its potent antiviral activity, coupled with low cytotoxicity, makes it a promising lead compound for further development.[1] The specificity of this compound for HIV-1 entry is, however, not absolute due to its secondary activity against RT. This dual targeting could be advantageous in preventing the emergence of drug-resistant viral strains. Further head-to-head comparative studies with a broader range of approved antiretroviral drugs under standardized conditions are warranted to fully elucidate its therapeutic potential and to position it within the current landscape of HIV-1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maraviroc, CCR5 Antagonist (CAS 376348-65-1) | Abcam [abcam.com]
- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of NBD-14270: A Procedural Guide
For researchers and drug development professionals, the responsible handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical information and a step-by-step plan for the proper disposal of NBD-14270, a pyridine analogue and potent HIV-1 entry antagonist.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not accessible at the time of this writing. The following procedures are based on general best practices for the disposal of laboratory chemicals, particularly pyridine-containing compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.
Key Safety and Handling Information
While this compound has demonstrated low cytotoxicity in specific cell-based assays, its full toxicological profile is not widely documented. As a pyridine analogue, it should be handled with caution, assuming potential hazards associated with this class of compounds, including flammability and potential for skin and eye irritation.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (against 50 HIV-1 Env-pseudotyped viruses) | 180 nM | [1] |
| CC50 (Cytotoxicity) | >100 µM | [1] |
Experimental Protocols: Proper Disposal Procedures for this compound
This protocol outlines a safe and compliant method for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing paper, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with pyridine compounds (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from experiments or dissolved in solvents like DMSO) should be collected in a separate, sealed, and labeled liquid hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, or as directed by your EHS department.
-
3. Labeling:
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Flammable," "Irritant" - based on pyridine as a proxy)
-
The accumulation start date
-
The name of the principal investigator or lab group
-
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent leaks or spills.
-
Store away from incompatible materials, heat, and open flames.
5. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour this compound waste down the drain or dispose of it in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling NBD-14270
Disclaimer: A specific Material Safety Data Sheet (MSDS) for NBD-14270 is not publicly available. The following guidelines are based on general best practices for handling potent, novel, or uncharacterized chemical compounds in a laboratory setting. It is crucial to conduct a thorough risk assessment before handling any new chemical and to supplement this information with all available data.[1][2][3][4]
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure and is critical for minimizing risk. The required level of PPE should be determined by a comprehensive risk assessment that considers the physical form of the compound (e.g., solid powder, liquid solution), the quantity being handled, and the specific laboratory procedure.[5][6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a suitable respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.[7] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[7] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment required.[7] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds like this compound is essential for laboratory safety.
1. Pre-Experiment Preparation:
-
Review Documentation: Before beginning any work, thoroughly review all available information on this compound and similar compounds.[8]
-
Designate a Workspace: Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]
-
Assemble Materials: Gather all necessary PPE, handling equipment (e.g., spatulas, vials), and waste containers before you begin.
2. Handling the Compound:
-
Don PPE: Put on all required PPE as outlined in Table 1 before entering the designated workspace.
-
Work in a Ventilated Area: Always handle this compound, especially in its powdered form, within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[5][8]
-
Careful Transfer: Use appropriate tools, such as spatulas or pipettes, to transfer the chemical. Avoid creating dust or aerosols.
-
Labeling: Ensure all containers holding this compound are clearly and accurately labeled with the chemical name, concentration, date, and hazard information.[5][9]
3. Post-Experiment Procedures:
-
Decontamination: Clean the work area thoroughly after each use.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if they appear clean.[8][10]
III. Disposal Plan
The disposal of potent research compounds and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.
-
Segregate and Label Waste: Collect all materials contaminated with this compound (e.g., gloves, pipette tips, vials) in designated, sealed, and clearly labeled hazardous waste containers.[7]
-
Waste Containers: Use containers that are compatible with the chemical and its solvent. Ensure containers are puncture-resistant for sharps.[11]
-
Disposal Vendor: Dispose of all this compound waste through a certified hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.[7][12][13]
-
Spill Management: In the event of a spill, evacuate the area and alert personnel. Use a spill kit to contain and absorb the material, and treat all cleanup materials as hazardous waste.[8][12]
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 4. intersolia.com [intersolia.com]
- 5. nationallaboratorysales.com [nationallaboratorysales.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
